molecular formula C16H22Cl2N2O5S B10752218 Brasofensine sulfate

Brasofensine sulfate

Número de catálogo: B10752218
Peso molecular: 425.3 g/mol
Clave InChI: MOYPZNPGNIZILM-NPJZCEOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brasofensine sulfate is a useful research compound. Its molecular formula is C16H22Cl2N2O5S and its molecular weight is 425.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C16H22Cl2N2O5S

Peso molecular

425.3 g/mol

Nombre IUPAC

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid

InChI

InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12+,13+,16+;/m0./s1

Clave InChI

MOYPZNPGNIZILM-NPJZCEOMSA-N

SMILES isomérico

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O

SMILES canónico

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Brasofensine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (BMS-204756, NS-2214) is a phenyltropane derivative that was investigated for the treatment of Parkinson's disease.[1][2] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased dopaminergic neurotransmission.[1] Brasofensine also functions as a monoamine reuptake blocker, indicating an inhibitory effect on the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3] This guide provides a comprehensive overview of the molecular mechanism of action of brasofensine, its pharmacokinetic profile, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Monoamine Transporter Inhibition

Brasofensine exerts its therapeutic effects by binding to and inhibiting the function of presynaptic monoamine transporters. These transporters, including DAT, NET, and SERT, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process.[4][5] By blocking these transporters, brasofensine increases the synaptic concentration and duration of action of dopamine, norepinephrine, and serotonin.

Dopamine Transporter (DAT) Inhibition

The principal pharmacological effect of brasofensine is the potent inhibition of the dopamine transporter.[1][2] This action is central to its potential therapeutic benefit in Parkinson's disease, a neurodegenerative disorder characterized by a significant loss of dopaminergic neurons in the substantia nigra.[3] By blocking dopamine reuptake, brasofensine compensates for the reduced dopamine production, thereby enhancing signaling at dopamine receptors.

Norepinephrine (NET) and Serotonin (SERT) Transporter Inhibition

In addition to its potent effects on DAT, brasofensine also inhibits the norepinephrine and serotonin transporters.[3] This broader activity as a monoamine reuptake inhibitor contributes to its overall pharmacological profile. The modulation of norepinephrine and serotonin levels can have additional therapeutic effects on mood and other non-motor symptoms associated with Parkinson's disease.

Quantitative Data

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Monoamine Reuptake Inhibitors

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Brasofensine Potent Inhibitor (Specific Ki values not publicly available)Inhibitor (Specific Ki values not publicly available)Inhibitor (Specific Ki values not publicly available)
Cocaine200 - 700PotentPotent
Methylphenidate~100~100~100,000
Amphetamine~600~10020,000 - 40,000
Tesofensine6.51.711
Dasotraline4611

Note: The Ki values presented are approximate and can vary depending on the experimental conditions. This table is intended for comparative purposes to illustrate the relative potencies and selectivities of different monoamine reuptake inhibitors.

Table 2: Pharmacokinetic Parameters of Brasofensine

SpeciesRoute of AdministrationTmaxTerminal Elimination Half-lifePrimary Metabolism
HumansOral4 hours[6]~24 hours[1]O- and N-demethylation, isomerization, glucuronidation[1]
MonkeysOralNot Specified~4 hours[1]O- and N-demethylation, isomerization, glucuronidation[1]
RatsOralNot Specified~2 hours[1]O- and N-demethylation, isomerization, glucuronidation[1]

Signaling Pathways

The inhibition of dopamine reuptake by brasofensine leads to an increased concentration of dopamine in the synaptic cleft, resulting in enhanced activation of postsynaptic dopamine receptors. The D1 receptor, a Gs/olf-coupled G protein-coupled receptor (GPCR), is a key target of this enhanced dopaminergic signaling.

Dopamine D1 Receptor Signaling Cascade

Activation of the D1 receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[9][10][11]

D1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R Dopamine D1 Receptor Dopamine->D1R Binds to Brasofensine Brasofensine Brasofensine->DAT Inhibits AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prepare Transporter- Expressing Membranes Incubate Incubate Membranes, Radioligand, and Brasofensine Membrane->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Brasofensine Prepare Serial Dilutions of Brasofensine Brasofensine->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Calculate Calculate IC50 and Ki Values Count->Calculate Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Experiment cluster_analysis Analysis Implant Implant Microdialysis Probe in Target Brain Region Perfuse Perfuse Probe with aCSF Implant->Perfuse Collect_Baseline Collect Baseline Dialysate Samples Perfuse->Collect_Baseline Administer Administer Brasofensine Collect_Baseline->Administer Collect_Post Collect Post-Administration Dialysate Samples Administer->Collect_Post Analyze Analyze Neurotransmitter Levels by HPLC-ECD Collect_Post->Analyze

References

Brasofensine Sulfate and the Dopamine Transporter: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (formerly known as NS-2214 or BMS-204756) is a potent and selective dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease.[1] As a phenyltropane derivative, its mechanism of action centers on its high affinity for the dopamine transporter (DAT), leading to increased synaptic dopamine levels. This document provides a comprehensive technical overview of the interaction between brasofensine sulfate and the dopamine transporter, including available binding affinity data, detailed experimental protocols for assessing this interaction, and an exploration of the downstream signaling pathways affected by DAT inhibition. While specific quantitative binding data for brasofensine from primary literature was not available in the searched resources, this guide offers a framework for understanding its pharmacological profile and the methodologies used to characterize similar compounds.

Introduction to Brasofensine and the Dopamine Transporter

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2] This process is crucial for regulating the duration and intensity of dopaminergic neurotransmission. The DAT is a primary target for various therapeutic agents and drugs of abuse.[2] Brasofensine is a dopamine reuptake inhibitor that was developed for the potential treatment of Parkinson's disease.[1] By blocking the dopamine transporter, brasofensine increases the concentration of dopamine in the synapse, thereby enhancing dopaminergic signaling.

Quantitative Binding Affinity Data

A thorough search of available literature did not yield specific quantitative binding affinity data (e.g., K_i or IC_50 values) for brasofensine's interaction with the dopamine transporter from primary research articles. The following tables are provided as a template for the presentation of such data, with the values for brasofensine listed as "Data not available in searched resources." For comparative purposes, data for other well-characterized dopamine transporter inhibitors are included.

Table 1: Brasofensine Binding Affinity for the Dopamine Transporter (DAT)

CompoundRadioligandPreparationK_i (nM)IC_50 (nM)Reference
This compound--Data not available in searched resourcesData not available in searched resources-

Table 2: Comparative Binding Affinities of Selected Dopamine Transporter Inhibitors

CompoundK_i (nM) at DATReference
Cocaine~100-500[3]
Methylphenidate~100-300[3]
Nomifensine~50-100[3]
GBR-12909~1-10[3]

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to determine the binding affinity of compounds like brasofensine for the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay is a standard method to determine the affinity of a test compound for the dopamine transporter. It can be performed in two formats: saturation binding to determine the K_d (dissociation constant) and B_max (maximum number of binding sites) of a radioligand, and competition binding to determine the K_i (inhibition constant) of a non-radiolabeled compound.

3.1.1. Materials

  • Radioligand: [³H]WIN 35,428 or [³H]GBR-12935 (specific activity > 70 Ci/mmol)

  • Tissue Preparation: Rat or primate striatal tissue, or cells expressing the human dopamine transporter (hDAT).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Agent: 10 µM GBR-12909 or 10 µM Mazindol

  • Test Compound: this compound or other compounds of interest

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

3.1.2. Protocol: Competition Binding Assay

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (e.g., this compound) in the binding buffer.

    • Prepare a solution of the radioligand in the binding buffer at a concentration close to its K_d value.

    • Prepare a solution of the non-specific binding agent in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Binding buffer

      • Non-specific Binding: Non-specific binding agent

      • Test Compound: Serial dilutions of the test compound

  • Incubation:

    • Add the radioligand solution to all wells.

    • Add the tissue or cell membrane preparation to all wells to initiate the reaction.

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Radioligand, Buffers, Test Compound) setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) reagents->setup tissue Prepare Tissue/Cell Membranes tissue->setup incubation Incubation with Radioligand and Tissue Preparation setup->incubation filtration Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC50, Ki) quantification->data_analysis

Figure 1. Workflow for Radioligand Binding Assay.

Signaling Pathways

Inhibition of the dopamine transporter by brasofensine leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine then acts on postsynaptic and presynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, to initiate downstream signaling cascades.

D1-like Receptor Signaling

Activation of D1-like receptors, which are coupled to G_s/olf proteins, stimulates adenylyl cyclase (AC).[4] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4] PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[5][6]

D1_signaling Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R binds Gs_olf Gαs/olf D1R->Gs_olf activates AC Adenylyl Cyclase Gs_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates D2_signaling Dopamine Dopamine D2R D2-like Receptor Dopamine->D2R binds Gi_o Gαi/o D2R->Gi_o activates beta_arrestin β-arrestin D2R->beta_arrestin recruits AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces Akt Akt beta_arrestin->Akt inactivates GSK3 GSK-3 Akt->GSK3 inhibits Cellular_Response Cellular Response GSK3->Cellular_Response regulates

References

Brasofensine Sulfate: A Technical Overview of its History and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine, a phenyltropane derivative, was investigated in the 1990s and early 2000s as a potential therapeutic agent for Parkinson's disease. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This technical guide provides a comprehensive overview of the history, development, and key scientific findings related to Brasofensine sulfate.

Chemical and Physical Properties

PropertyValue
Chemical Name (E)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyl oxime sulfate
CAS Number 171655-92-8 (sulfate)
Molecular Formula C₁₆H₂₂Cl₂N₂O₅S
Molecular Weight 425.33 g/mol
Class Phenyltropane

History and Development

Brasofensine (also known as BMS-204756 or NS-2214) was developed by NeuroSearch and co-developed for a time by Bristol-Myers Squibb. The compound showed promise in preclinical models of Parkinson's disease and entered into Phase I/II clinical trials.

However, the development of Brasofensine was ultimately discontinued. The primary reason for halting the program was the discovery of in vivo E/Z isomerization of the methyloxime group.[1] This chemical instability in a biological environment posed a significant challenge for its continued development as a therapeutic agent. Following the discontinuation of Brasofensine, NeuroSearch shifted its focus to a successor compound, NS-2230.

Mechanism of Action

Brasofensine is a potent inhibitor of the synaptic dopamine transporter. By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, it increases the concentration and duration of action of dopamine at the postsynaptic receptors. This enhancement of dopaminergic neurotransmission was the basis for its investigation as a treatment for Parkinson's disease, a condition characterized by a deficiency of dopamine in the brain.

Dopaminergic Synapse Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) Dopamine_cleft->DAT Reuptake D2R Dopamine Receptor (e.g., D2) Dopamine_cleft->D2R Binding Brasofensine Brasofensine Brasofensine->DAT Inhibition Signaling Downstream Signaling D2R->Signaling

Mechanism of action of Brasofensine at the dopaminergic synapse.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of other phenyltropane analogs, a general synthetic approach can be outlined. The synthesis of phenyltropanes often involves the reaction of a tropinone derivative with a Grignard or organolithium reagent derived from the desired substituted phenyl ring. Subsequent modifications of the functional groups on the tropane ring lead to the final product. For Brasofensine, the synthesis would have culminated in the formation of the O-methyl oxime from an aldehyde precursor. It has been noted that the aldehyde intermediate was prone to reduction and that a Swern oxidation was employed to obtain the desired aldehyde.[1]

General Synthetic Workflow for Phenyltropane Analogs

start Tropinone Derivative step1 Reaction with Phenyl Organometallic Reagent start->step1 intermediate1 3-Phenyltropane Intermediate step1->intermediate1 step2 Functional Group Modifications intermediate1->step2 intermediate2 Aldehyde Precursor step2->intermediate2 step3 Oxime Formation intermediate2->step3 end Brasofensine step3->end

Generalized synthetic workflow for phenyltropane analogs like Brasofensine.

Preclinical Studies

Brasofensine demonstrated efficacy in animal models of Parkinson's disease. In MPTP-treated marmosets, a common primate model for Parkinsonism, oral administration of Brasofensine resulted in a dose-dependent increase in locomotor activity and a reduction in disability scores. Notably, it was effective in reversing akinesia without inducing dyskinesia, a common side effect of long-term levodopa therapy.

Quantitative Preclinical Data

Specific in vitro binding affinity data (IC₅₀ and Kᵢ values) for Brasofensine at the dopamine transporter are not consistently reported in publicly available literature. For context, the table below includes data for other phenyltropane-based dopamine reuptake inhibitors.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
Brasofensine Not ReportedNot ReportedNot Reported
Cocaine 250 - 600300 - 800100 - 400
WIN 35,428 10 - 20>1000>1000
RTI-113 (β-CFT) 0.5 - 2.0~100~5

Clinical Studies

Brasofensine advanced to Phase I/II clinical trials in patients with Parkinson's disease. A study was conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics when co-administered with levodopa/carbidopa.

Pharmacokinetic Data

A single oral dose escalation study in eight male patients with moderate Parkinson's disease yielded the following pharmacokinetic parameters:

Dose (mg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)
0.50.354
10.824
22.144
43.274

Exposure to Brasofensine, as measured by the area under the curve (AUC), increased at a rate greater than proportional to the dose. The drug was generally well-tolerated at doses up to 4 mg, with adverse events being mild and including headache, insomnia, and dizziness. However, no significant change in patient disability was observed based on the motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS) in this single-dose study.

Experimental Protocols

Detailed experimental protocols for the specific studies on Brasofensine are not fully available. The following are representative protocols for the types of assays that would have been used to characterize Brasofensine.

Dopamine Transporter Binding Assay (Representative Protocol)

This type of assay is used to determine the binding affinity of a compound for the dopamine transporter.

  • Preparation of Synaptosomes: Striatal tissue from rats is homogenized in a buffered sucrose solution and centrifuged to isolate synaptosomes, which are rich in dopamine transporters.

  • Binding Reaction: The synaptosomal preparation is incubated with a radiolabeled ligand that binds to the dopamine transporter (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (Brasofensine).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the synaptosome-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Dopamine Transporter Binding Assay

start Striatal Tissue Homogenization step1 Centrifugation and Synaptosome Isolation start->step1 step2 Incubation with Radioligand and Brasofensine step1->step2 step3 Rapid Filtration step2->step3 step4 Scintillation Counting step3->step4 end Determination of IC50 and Ki step4->end

Workflow for a representative dopamine transporter binding assay.

Locomotor Activity Assessment in Rodents (Representative Protocol)

This assay is used to evaluate the effect of a compound on spontaneous movement.

  • Animal Acclimation: Rodents (e.g., mice or rats) are individually housed in transparent activity chambers and allowed to acclimate for a set period.

  • Drug Administration: The animals are administered the test compound (Brasofensine) or a vehicle control at various doses.

  • Data Collection: Locomotor activity is recorded using an automated system of infrared beams. The number of beam breaks is quantified over a specific time period to measure horizontal and vertical movement.

  • Data Analysis: The locomotor activity counts for the drug-treated groups are compared to the vehicle-treated group to determine if the compound has stimulant or sedative effects.

Conclusion

This compound was a promising dopamine reuptake inhibitor for the treatment of Parkinson's disease that showed efficacy in preclinical models. However, its development was halted due to in vivo chemical instability, specifically the isomerization of its methyloxime group. While clinical trials demonstrated a favorable safety profile at the doses tested, the single-dose study did not show a significant effect on motor symptoms. The history of Brasofensine highlights the critical importance of chemical stability in drug development and serves as a case study for a compound with a well-defined mechanism of action that was ultimately not advanced due to unforeseen chemical properties in a biological system.

References

Neuroprotective Potential of Brasofensine Sulfate: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential neuroprotective effects of Brasofensine sulfate. Due to the limited publicly available research specifically investigating the direct neuroprotective mechanisms of Brasofensine, this paper synthesizes information on its primary pharmacology and hypothesizes potential neuroprotective pathways based on related compounds and established mechanisms in neurodegenerative models. The experimental protocols and signaling pathways described herein are representative of studies in the field of Parkinson's disease research and are intended to serve as a guide for potential future investigations of Brasofensine.

Introduction to this compound

Brasofensine (BMS-204756) is a potent dopamine transporter (DAT) antagonist that has been investigated for the treatment of Parkinson's disease.[1] Its primary mechanism of action is the inhibition of dopamine reuptake, thereby increasing the synaptic availability of dopamine. While clinical trials have assessed its safety, tolerability, and pharmacokinetic profile, the direct neuroprotective effects of this compound remain an area of active investigation.[2] This whitepaper explores the hypothesized neuroprotective potential of Brasofensine, drawing parallels with related compounds and outlining potential experimental frameworks for its evaluation.

Hypothesized Neuroprotective Mechanisms of this compound

While direct evidence is limited, the neuroprotective effects of Brasofensine can be postulated through several mechanisms, primarily linked to its modulation of dopaminergic neurotransmission and potential downstream effects on neuronal survival pathways.

Attenuation of Oxidative Stress

Dopaminergic neurons are particularly vulnerable to oxidative stress due to the metabolism of dopamine, which can generate reactive oxygen species (ROS). By blocking dopamine reuptake, Brasofensine may indirectly reduce the intracellular dopamine available for enzymatic oxidation by monoamine oxidase (MAO), thereby mitigating a key source of oxidative stress.

Modulation of Anti-Apoptotic Signaling

Insights from related compounds suggest potential anti-apoptotic effects. For instance, the acetylcholinesterase inhibitor (-)-Phenserine has been shown to exert neuroprotective effects by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein activated-caspase 3.[3][4][5] It is plausible that Brasofensine could engage similar pro-survival signaling cascades.

Upregulation of Neurotrophic Factors

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, growth, and plasticity.[6][7][8] The compound (-)-Phenserine has been demonstrated to elevate BDNF levels.[3][4][5] Given that enhanced dopaminergic signaling can influence the expression of neurotrophic factors, it is a viable hypothesis that Brasofensine may promote neuronal survival through the upregulation of BDNF or other neurotrophic factors.

Data Presentation: Pharmacokinetics of Brasofensine

The following table summarizes the pharmacokinetic parameters of single oral doses of Brasofensine in patients with Parkinson's disease.[2]

Dose (mg)Cmax (ng/mL)Tmax (hours)
0.50.354
1.00.824
2.02.144
4.03.274

Table 1: Pharmacokinetic parameters of Brasofensine following single oral administration in patients with Parkinson's disease. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.[2]

Experimental Protocols for Assessing Neuroprotection

To investigate the potential neuroprotective effects of this compound, established preclinical models of Parkinson's disease can be employed. The following are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

The 6-OHDA lesion model is a widely used paradigm to study Parkinson's disease pathophysiology and evaluate potential neuroprotective agents.[9][10][11][12]

Objective: To determine if this compound protects dopaminergic neurons from 6-OHDA-induced neurotoxicity in rats.

Methodology:

  • Animal Model: Adult male Wistar rats.

  • Stereotaxic Surgery:

    • Anesthetize rats (e.g., ketamine/xylazine cocktail).

    • Secure the animal in a stereotaxic frame.

    • Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or striatum.

  • Brasofensine Administration:

    • Administer this compound or vehicle to different groups of rats. Dosing can be initiated prior to or after the 6-OHDA lesion to assess prophylactic or therapeutic effects, respectively.

  • Behavioral Assessment:

    • Conduct rotational behavior tests (e.g., apomorphine- or amphetamine-induced rotations) to assess the extent of the dopaminergic lesion.

  • Histological and Biochemical Analysis:

    • At the end of the study period, sacrifice the animals and perfuse the brains.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.

    • Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

In Vitro Model: MPP+ Toxicity in Neuronal Cell Culture

The MPP+ (1-methyl-4-phenylpyridinium) model in cultured neuronal cells is a common method for screening neuroprotective compounds.[13][14][15][16][17]

Objective: To assess the ability of this compound to protect neuronal cells from MPP+-induced cell death.

Methodology:

  • Cell Culture:

    • Use a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) or primary dopaminergic neurons.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Expose the cells to MPP+ (e.g., 1 mM) to induce toxicity.

  • Cell Viability Assays:

    • Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Apoptosis Assays:

    • Assess markers of apoptosis, such as caspase-3 activation, using immunocytochemistry or western blotting.

  • Oxidative Stress Measurement:

    • Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).

Visualization of Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: 6-OHDA Rat Model start Acclimatize Rats surgery Unilateral 6-OHDA Lesion (Stereotaxic Surgery) start->surgery treatment This compound or Vehicle Administration surgery->treatment behavior Behavioral Testing (Rotational Asymmetry) treatment->behavior analysis Histological & Biochemical Analysis (TH Staining, HPLC) behavior->analysis end Data Interpretation analysis->end

Experimental Workflow for 6-OHDA Model

G cluster_pathway Hypothesized Neuroprotective Signaling of Brasofensine cluster_downstream Potential Downstream Effects brasofensine This compound dat Dopamine Transporter (DAT) Inhibition brasofensine->dat dopamine Increased Synaptic Dopamine dat->dopamine oxidative_stress Reduced Oxidative Stress (via decreased intracellular dopamine metabolism) dopamine->oxidative_stress bdnf Increased BDNF Expression dopamine->bdnf neuroprotection Neuroprotection oxidative_stress->neuroprotection erk Activation of ERK1/2 Pathway bdnf->erk bcl2 Upregulation of Bcl-2 erk->bcl2 caspase Inhibition of Activated Caspase-3 bcl2->caspase bcl2->neuroprotection caspase->neuroprotection

Hypothesized Neuroprotective Signaling Pathways

Conclusion

This compound, as a dopamine transporter inhibitor, holds theoretical promise as a neuroprotective agent in Parkinson's disease. The hypothesized mechanisms include the attenuation of oxidative stress, modulation of anti-apoptotic pathways, and upregulation of neurotrophic factors. To substantiate these hypotheses, rigorous preclinical evaluation using established models such as the 6-OHDA-lesioned rat and MPP+-treated neuronal cultures is imperative. The experimental frameworks and potential signaling pathways outlined in this whitepaper provide a roadmap for future research to elucidate the definitive neuroprotective effects of this compound. Such studies will be crucial in determining its potential as a disease-modifying therapy for Parkinson's disease.

References

Brasofensine Sulfate: A Technical Overview for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Brasofensine (also known as NS-2214 and BMS-204756) is a potent dopamine reuptake inhibitor investigated for the symptomatic treatment of Parkinson's disease. Developed by NeuroSearch and Bristol-Myers Squibb, it reached Phase II clinical trials before its development was discontinued in 2001. This guide provides a comprehensive overview of its mechanism of action, and preclinical and clinical research findings, with a focus on quantitative data and experimental methodologies to support ongoing research in the field of dopamine transporter ligands.

Introduction to Brasofensine

Brasofensine is a phenyltropane derivative that acts primarily as a dopamine transporter (DAT) antagonist.[1] By blocking the reuptake of dopamine from the synaptic cleft, it potentiates dopaminergic neurotransmission, a key therapeutic strategy in Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[1] The drug entered Phase I trials in the US and Phase II trials in Denmark in 1996.[2] However, development was halted, reportedly due to observations of in vivo isomerization of the molecule.[1]

Mechanism of Action

The primary mechanism of action of Brasofensine is the inhibition of the dopamine transporter (DAT). This inhibition leads to an increased concentration and prolonged duration of dopamine in the synapse, thereby compensating for the reduced dopamine levels in Parkinson's disease. While primarily a dopamine reuptake inhibitor, as a monoamine reuptake blocker, it is also understood to have effects on the serotonin (SERT) and norepinephrine (NET) transporters.

Unfortunately, despite a comprehensive search of scientific literature and public databases, specific quantitative data on the binding affinities (Kᵢ values) and functional inhibition (IC₅₀ values) of Brasofensine for DAT, SERT, and NET are not publicly available. The discontinuation of its development in the early 2000s likely resulted in this detailed pharmacological data not being published in peer-reviewed journals.

Below is a diagram illustrating the proposed signaling pathway of Brasofensine at the dopaminergic synapse.

cluster_presynaptic Presynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) D2R Dopamine Receptor (e.g., D2) Dopamine_synapse->DAT Reuptake Dopamine_synapse->D2R Binding Brasofensine Brasofensine Brasofensine->DAT Inhibition

Caption: Proposed mechanism of Brasofensine at the dopaminergic synapse.

Preclinical Research

Brasofensine demonstrated promising results in preclinical models of Parkinson's disease, effectively stimulating locomotor activity and reversing akinesia.[1]

In Vivo Efficacy in a Primate Model of Parkinson's Disease

A key study evaluated Brasofensine in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset, a well-established primate model of Parkinson's disease.

Experimental Protocol: MPTP-Induced Parkinsonism in Marmosets

  • Animal Model: Adult common marmosets (Callithrix jacchus) are typically used.

  • Induction of Parkinsonism: Animals are treated with MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. A common regimen involves subcutaneous injections of MPTP (e.g., 2 mg/kg) daily for 5 consecutive days.

  • Behavioral Assessment: Motor disability and locomotor activity are scored by trained observers. Scoring systems, such as a parkinsonian disability scale, assess posture, movement, bradykinesia, and tremor. Locomotor activity can be quantified by counting movements within the cage over a set period.

  • Drug Administration: Following the stabilization of parkinsonian symptoms, animals are administered the test compound (e.g., Brasofensine) or vehicle orally.

  • Outcome Measures: Changes in motor disability scores and locomotor activity are recorded at various time points post-administration to assess the drug's efficacy and duration of action.

Results Summary:

The following diagram outlines a typical experimental workflow for evaluating a therapeutic agent in the MPTP marmoset model.

cluster_workflow Experimental Workflow: MPTP Marmoset Model A Animal Acclimation & Baseline Behavioral Assessment B MPTP Administration (Induction of Parkinsonism) A->B C Stabilization Period & Confirmation of Deficits B->C D Drug Administration (Brasofensine or Vehicle) C->D E Post-Treatment Behavioral and Motor Function Scoring D->E F Data Analysis & Comparison to Baseline E->F

References

An In-depth Technical Guide to Brasofensine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine, also known by its development codes NS-2214 and BMS-204756, is a phenyltropane derivative that acts as a monoamine reuptake inhibitor. Primarily investigated for its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, brasofensine's development was ultimately discontinued. This technical guide provides a comprehensive overview of the available scientific and technical information on Brasofensine sulfate, including its chemical properties, suppliers, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical Properties and Suppliers

This compound is the sulfate salt of Brasofensine.

CAS Number: 171655-92-8[1][2][3]

Table 1: Chemical Identification

IdentifierValue
Chemical Name (E)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyl oxime sulfate
Molecular Formula C₁₆H₂₂Cl₂N₂O₅S
Molecular Weight 425.33 g/mol
Synonyms BMS-204756, NS-2214
Related CAS Numbers 171655-91-7 (free base)

Table 2: Potential Suppliers of this compound (for research purposes)

SupplierWebsiteNotes
MedKoo Biosciences--INVALID-LINK--Available for custom synthesis.
MedChemExpress--INVALID-LINK--Available for research use.
Xcess Biosciences--INVALID-LINK--Listed as a research chemical.

Note: Availability may vary. It is recommended to contact the suppliers directly for current stock and ordering information.

Mechanism of Action and Signaling Pathway

Brasofensine functions as a dopamine transporter (DAT) antagonist. By inhibiting the dopamine transporter, brasofensine blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This mechanism was the basis for its investigation in dopamine-deficient conditions like Parkinson's disease.

While specific downstream signaling cascades for Brasofensine are not extensively detailed in publicly available literature, the general pathway for dopamine transporter inhibition is well-understood. The increased synaptic dopamine leads to enhanced activation of postsynaptic dopamine receptors (D1- D5), which in turn modulate various intracellular signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase A (PKA).

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_pre Dopamine DAT->Dopamine_pre Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Signaling_cascade Downstream Signaling Dopamine_receptor->Signaling_cascade Activation Brasofensine Brasofensine Brasofensine->DAT

Figure 1: Mechanism of action of Brasofensine.

Quantitative Data

Pharmacokinetics in Humans

A clinical trial in patients with Parkinson's disease provides the following pharmacokinetic data for single oral doses of Brasofensine.

Table 3: Pharmacokinetic Parameters of Brasofensine in Humans

Dose (mg)Cmax (ng/mL)Tmax (h)
0.50.354
10.824
22.144
43.274

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data from Frackiewicz et al., 2002.

Binding Affinity

Experimental Protocols

Clinical Pharmacokinetic Study Protocol

The following is a summary of the methodology used in a clinical trial to assess the pharmacokinetics of Brasofensine in patients with Parkinson's disease.

Study Design:

  • A 4-period crossover study was conducted.

  • Eight male patients with moderate Parkinson's disease (Hoehn-Yahr stage II-IV) participated.

  • A dose-escalation design was used with single oral doses of 0.5 mg, 1 mg, 2 mg, and 4 mg of Brasofensine.

  • Brasofensine was co-administered with the patient's usual dose of levodopa/carbidopa.

Pharmacokinetic Sampling:

  • Blood samples were collected at predefined time points following drug administration.

  • Plasma concentrations of Brasofensine were determined using a validated analytical method.

  • Pharmacokinetic parameters, including Cmax and Tmax, were calculated from the plasma concentration-time data.

Safety and Tolerability Assessment:

  • Adverse events were monitored and recorded throughout the study.

  • The motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS) was used to assess patient disability.

In Vitro Dopamine Transporter Binding Assay (General Protocol)

While a specific protocol for Brasofensine is not available, a general experimental workflow for assessing the binding of a compound to the dopamine transporter is provided below.

Binding_Assay_Workflow start Start: Prepare Brain Tissue (e.g., Striatum) homogenization Homogenize Tissue in Buffer start->homogenization centrifugation1 Centrifuge to Isolate Membranes homogenization->centrifugation1 resuspension Resuspend Membrane Pellet centrifugation1->resuspension incubation Incubate Membranes with Radioligand (e.g., [3H]WIN 35,428) and Brasofensine resuspension->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity using Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate Ki values scintillation->analysis end End analysis->end

Figure 2: General workflow for a dopamine transporter binding assay.

Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for Brasofensine is not publicly available in peer-reviewed literature. Such information is often proprietary and may be found in patents filed by the developing pharmaceutical companies. Researchers interested in the synthesis would need to consult the relevant patent literature.

Conclusion

Brasofensine is a dopamine reuptake inhibitor that showed initial promise for the treatment of Parkinson's disease. This guide has summarized the available technical information, including its chemical properties, potential suppliers for research, mechanism of action, and human pharmacokinetic data. While detailed preclinical data on binding affinities and a specific synthesis protocol are not readily accessible, the provided information offers a solid foundation for researchers and drug development professionals interested in this compound or the broader class of phenyltropane dopamine transporter inhibitors. The discontinuation of its development highlights the challenges in translating promising preclinical candidates into clinically effective therapeutics for complex neurodegenerative diseases.

References

In Vitro Characterization of Brasofensine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine, also known as NS-2214 or BMS-204756, is a phenyltropane derivative that has been investigated for its potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[1][2] Its primary mechanism of action is the inhibition of monoamine reuptake, with a notable affinity for the dopamine transporter (DAT).[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of Brasofensine sulfate, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated biological pathways and workflows. Although its clinical development was discontinued, the pharmacological profile of Brasofensine remains of interest for neuroscience research.[2]

Core Pharmacological Data

The in vitro activity of this compound is characterized by its potent inhibition of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound at these transporters.

TransporterIC50 (nM)
Norepinephrine Transporter (NET)1.3
Dopamine Transporter (DAT)3
Serotonin Transporter (SERT)13
Data sourced from U.S. Patent 5,374,636 as cited in Wikipedia.[1]

Mechanism of Action

Brasofensine is an inhibitor of the synaptic dopamine transporter.[2] By binding to DAT, it blocks the re-uptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[2] Additionally, Brasofensine interacts with the serotonin transporter, indicating a broader mechanism of action that also modulates the serotonergic system.[2]

Experimental Protocols

The in vitro characterization of this compound typically involves two key types of assays: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake assays to measure functional inhibition (IC50).

Radioligand Binding Assay

This assay quantifies the affinity of Brasofensine for the monoamine transporters by measuring its ability to displace a specific radiolabeled ligand.

1. Membrane Preparation:

  • Membranes are prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 or CHO cells) or from specific brain regions rich in these transporters (e.g., striatum for DAT).

  • The tissue or cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, or [³H]-nisoxetine for NET) and varying concentrations of this compound.

  • The incubation is carried out in a multi-well plate format at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of Brasofensine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This functional assay measures the ability of Brasofensine to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

1. Cell/Synaptosome Preparation:

  • Cultured cells expressing the target transporter or synaptosomes (nerve terminals isolated from brain tissue) are prepared and suspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

2. Pre-incubation:

  • The cell or synaptosomal suspension is pre-incubated with varying concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.

3. Uptake Initiation and Termination:

  • Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).

  • The incubation is carried out for a short, defined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • The uptake is terminated by rapid filtration and washing with ice-cold buffer.

4. Detection and Data Analysis:

  • The radioactivity accumulated inside the cells or synaptosomes is measured by scintillation counting.

  • The IC50 value, representing the concentration of Brasofensine that inhibits 50% of the neurotransmitter uptake, is determined by analyzing the concentration-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways of dopamine, serotonin, and norepinephrine, which are modulated by Brasofensine.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2_DA VMAT2 Dopamine->VMAT2_DA Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Vesicle_DA Synaptic Vesicle (Dopamine) VMAT2_DA->Vesicle_DA Dopamine_Released Dopamine Vesicle_DA->Dopamine_Released Release Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH/AADC VMAT2_5HT VMAT2 Serotonin->VMAT2_5HT Vesicle_5HT Synaptic Vesicle (Serotonin) VMAT2_5HT->Vesicle_5HT Serotonin_Released Serotonin Vesicle_5HT->Serotonin_Released Release VMAT2_NE VMAT2 Norepinephrine->VMAT2_NE Vesicle_NE Synaptic Vesicle (Norepinephrine) VMAT2_NE->Vesicle_NE Norepinephrine_Released Norepinephrine Vesicle_NE->Norepinephrine_Released Release DAT DAT Dopamine_Released->DAT DA_Receptor Dopamine Receptors Dopamine_Released->DA_Receptor SERT SERT Serotonin_Released->SERT HT_Receptor Serotonin Receptors Serotonin_Released->HT_Receptor NET NET Norepinephrine_Released->NET NE_Receptor Norepinephrine Receptors Norepinephrine_Released->NE_Receptor DAT->Dopamine Reuptake SERT->Serotonin Reuptake NET->Norepinephrine Reuptake Brasofensine Brasofensine Brasofensine->DAT Inhibits Brasofensine->SERT Inhibits Brasofensine->NET Inhibits

Caption: Monoamine signaling pathways modulated by Brasofensine.

Experimental Workflows

The following diagrams outline the general workflows for the key in vitro assays used to characterize this compound.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (Transfected Cells or Brain Tissue) start->prep incubation Incubation (Membranes + Radioligand + Brasofensine) prep->incubation filtration Rapid Filtration (Separation of Bound and Unbound Ligand) incubation->filtration wash Washing (Remove Non-specific Binding) filtration->wash detection Scintillation Counting (Measure Radioactivity) wash->detection analysis Data Analysis (Calculate IC50 and Ki) detection->analysis end End analysis->end

Caption: General workflow for a radioligand binding assay.

Neurotransmitter_Uptake_Assay_Workflow start Start prep Cell/Synaptosome Preparation start->prep preincubation Pre-incubation (Cells/Synaptosomes + Brasofensine) prep->preincubation initiation Initiate Uptake (Add Radiolabeled Neurotransmitter) preincubation->initiation incubation Incubation (Short duration at 37°C) initiation->incubation termination Terminate Uptake (Rapid Filtration and Washing) incubation->termination detection Scintillation Counting (Measure Internalized Radioactivity) termination->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Caption: General workflow for a neurotransmitter uptake assay.

References

An In-depth Technical Guide on the Early-Stage Research of Brasofensine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative investigated for its potential as a therapeutic agent for Parkinson's disease. As a potent dopamine reuptake inhibitor, its mechanism of action centers on increasing the synaptic availability of dopamine, thereby compensating for the dopaminergic neuron loss characteristic of Parkinson's disease. This technical guide provides a comprehensive overview of the early-stage research on Brasofensine sulfate, detailing its pharmacological profile, preclinical efficacy, and the experimental methodologies employed in its initial evaluation. The development of Brasofensine was ultimately discontinued; however, the data from its early-stage research remain valuable for the broader understanding of dopamine transporter ligands and their therapeutic potential.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine levels.[1] This dopamine deficiency underlies the hallmark motor symptoms of PD, including bradykinesia, rigidity, resting tremor, and postural instability. A primary therapeutic strategy for PD involves augmenting dopaminergic neurotransmission. Brasofensine emerged as a promising candidate by selectively inhibiting the dopamine transporter (DAT), a key regulator of extracellular dopamine concentrations.[2][3] This guide synthesizes the foundational preclinical research that established the pharmacological rationale for Brasofensine's development.

Pharmacological Profile

Mechanism of Action

Brasofensine is a potent inhibitor of the synaptic dopamine transporter.[2] By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, leading to a prolonged presence and enhanced activity of dopamine at the postsynaptic receptors. This action effectively compensates for the reduced dopamine release from degenerated neurons.

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signaling Activation Brasofensine Brasofensine Brasofensine->DAT Inhibition

Figure 1: Mechanism of Action of Brasofensine.

Binding Affinity

The selectivity of a dopamine reuptake inhibitor is a critical determinant of its therapeutic window and side-effect profile. The binding affinity of Brasofensine for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters was characterized in preclinical studies. While the full publication with the specific Ki values from Andersen and colleagues (1997) was not retrieved, related literature on phenyltropane analogs suggests a high affinity and selectivity for DAT. For the purpose of this guide, representative high-affinity values are presented in the table below, reflecting its primary mechanism as a potent dopamine reuptake inhibitor.

TransporterBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)Value not definitively found
Norepinephrine Transporter (NET)Value not definitively found
Serotonin Transporter (SERT)Value not definitively found

Note: Despite extensive searching, the specific Ki values from the primary literature could not be located. Phenyltropane analogs typically exhibit high affinity for DAT in the low nanomolar range.

Preclinical Efficacy in a Primate Model of Parkinson's Disease

The therapeutic potential of Brasofensine was evaluated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned marmoset, a well-established non-human primate model of Parkinson's disease. This model replicates the key pathological and behavioral features of the human condition, including the degeneration of nigrostriatal dopaminergic neurons and the resultant motor deficits.[4][5][6]

Reversal of Akinesia

Oral administration of Brasofensine to MPTP-treated marmosets resulted in a dose-dependent and long-lasting improvement in motor activity and a reduction in disability scores. This demonstrates the compound's ability to restore motor function in a parkinsonian state.

Dose (mg/kg, p.o.)Effect on Locomotor ActivityReduction in Disability Scores
0.25Significant increaseSignificant reduction
0.5Dose-dependent increaseDose-dependent reduction
1.0Dose-dependent increaseDose-dependent reduction
2.5Dose-dependent increaseDose-dependent reduction
Synergy with Levodopa

Coadministration of a low dose of Brasofensine (0.25 mg/kg) with a sub-threshold dose of Levodopa (L-dopa) produced a synergistic effect, leading to a marked increase in locomotor activity that was greater than that observed with either drug alone. This finding suggests a potential for Brasofensine to be used as an adjunct therapy to enhance the efficacy of L-dopa.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

The following is a representative protocol for determining the binding affinity of a compound like Brasofensine to the dopamine transporter using a competitive radioligand binding assay.

dot

cluster_workflow Radioligand Binding Assay Workflow Start Start Tissue_Prep Prepare striatal tissue homogenate Start->Tissue_Prep Incubation Incubate homogenate with [3H]WIN 35,428 and varying concentrations of Brasofensine Tissue_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis End End Analysis->End

Figure 2: Radioligand Binding Assay Workflow.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT)

  • This compound (or other test compound)

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909)

  • Scintillation fluid and counter

Procedure:

  • Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]WIN 35,428, and varying concentrations of Brasofensine. For total binding, omit Brasofensine. For non-specific binding, add a saturating concentration of a non-labeled DAT inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Brasofensine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]

MPTP-Induced Parkinsonism in Marmosets

The following protocol outlines the key steps for inducing a parkinsonian state in marmosets for the evaluation of anti-parkinsonian drugs.[4][6]

Materials:

  • Common marmosets (Callithrix jacchus)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Saline solution

  • Behavioral assessment apparatus (e.g., open field for locomotor activity, puzzle boxes for motor skill)

Procedure:

  • Baseline Behavioral Assessment: Acclimate the marmosets to the testing environment and conduct baseline behavioral assessments of motor function, including locomotor activity and performance on skilled motor tasks.

  • MPTP Administration: Administer MPTP subcutaneously or intraperitoneally. A common regimen involves daily injections for several consecutive days. The dose is carefully selected to induce a stable parkinsonian state without causing excessive morbidity.[4]

  • Post-MPTP Monitoring: Closely monitor the animals for the development of parkinsonian symptoms, which typically emerge within a few days to a week after the final MPTP injection.

  • Behavioral Assessment: Once a stable parkinsonian phenotype is established, conduct behavioral assessments to quantify the motor deficits. This includes measuring changes in locomotor activity, bradykinesia, and performance on motor skill tasks.

  • Drug Administration and Evaluation: Administer Brasofensine or a vehicle control and repeat the behavioral assessments to evaluate the drug's efficacy in reversing the MPTP-induced motor deficits.

In Vivo Microdialysis for Measuring Striatal Dopamine

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[8][9][10]

dot

cluster_workflow In Vivo Microdialysis Workflow Start Start Surgery Stereotaxic surgery to implant a microdialysis guide cannula Start->Surgery Recovery Animal recovery period Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Perfusion Perfuse probe with artificial cerebrospinal fluid (aCSF) Probe_Insertion->Perfusion Sample_Collection Collect dialysate samples Perfusion->Sample_Collection Drug_Administration Administer Brasofensine Sample_Collection->Drug_Administration Post_Drug_Collection Continue collecting dialysate samples Drug_Administration->Post_Drug_Collection Analysis Analyze dopamine concentration in dialysate (e.g., HPLC-ECD) Post_Drug_Collection->Analysis End End Analysis->End cluster_Parkinsons Parkinson's Disease Pathophysiology cluster_Brasofensine_Action Brasofensine Intervention Neuron_Loss Dopaminergic Neuron Loss DA_Deficiency Dopamine Deficiency Neuron_Loss->DA_Deficiency Receptor_Understimulation Dopamine Receptor Understimulation DA_Deficiency->Receptor_Understimulation Motor_Symptoms Motor Symptoms Receptor_Understimulation->Motor_Symptoms DAT_Inhibition DAT Inhibition by Brasofensine Increased_DA Increased Synaptic Dopamine DAT_Inhibition->Increased_DA Increased_DA->Receptor_Understimulation Restores Receptor_Stimulation Enhanced Dopamine Receptor Stimulation Increased_DA->Receptor_Stimulation Symptom_Alleviation Alleviation of Motor Symptoms Receptor_Stimulation->Symptom_Alleviation

References

Methodological & Application

Application Notes and Protocols for Brasofensine Sulfate in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a potent dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease (PD).[1] As a dopamine transporter (DAT) antagonist, it blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission. These application notes provide detailed protocols for evaluating the efficacy of brasofensine sulfate in two common rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.

The provided protocols are based on established methodologies for these models and incorporate dosage information extrapolated from a study in MPTP-treated marmosets, a relevant non-human primate model of Parkinson's disease.[2]

Mechanism of Action: Dopamine Transporter Inhibition

Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT).[1] The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, brasofensine increases the synaptic concentration and prolongs the action of dopamine, which can alleviate the motor symptoms of Parkinson's disease that result from dopamine deficiency.

Brasofensine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release DAT Dopamine Transporter (DAT) Dopamine_released->DAT Binding Increased_Dopamine Increased Synaptic Dopamine DAT->Dopamine_released Reuptake Brasofensine Brasofensine Sulfate Brasofensine->DAT Inhibition Dopamine_Receptor Dopamine Receptors (D1, D2, etc.) Increased_Dopamine->Dopamine_Receptor Downstream_Signaling Downstream Signaling (e.g., cAMP, PLC pathways) Dopamine_Receptor->Downstream_Signaling Activation Therapeutic_Effects Therapeutic Effects (Motor Symptom Improvement) Downstream_Signaling->Therapeutic_Effects

Caption: Brasofensine inhibits the dopamine transporter (DAT) on presynaptic neurons.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum of rats leads to a progressive and selective degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of Parkinson's disease.[3][4]

Experimental Workflow:

Six_OHDA_Workflow A Acclimatization (1 week) B Baseline Behavioral Testing (e.g., Cylinder Test, Apomorphine-induced rotations) A->B C Unilateral 6-OHDA Lesioning (Stereotaxic Surgery) B->C D Post-operative Recovery (2-3 weeks) C->D E Confirmation of Lesion (Apomorphine-induced rotations) D->E F This compound Administration (Oral Gavage) E->F G Post-treatment Behavioral Testing F->G H Neurochemical/Histological Analysis G->H

Caption: Workflow for the 6-OHDA rat model experiment.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • 6-OHDA Lesioning:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

    • Secure the animal in a stereotaxic frame.

    • Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle. The rate of injection should be slow (e.g., 1 µL/min).

    • Leave the needle in place for an additional 5 minutes before slowly retracting it.

    • Suture the incision and provide post-operative care, including analgesics.

  • Confirmation of Lesion:

    • Approximately 2-3 weeks post-surgery, assess the lesion by observing rotational behavior induced by a dopamine agonist like apomorphine (0.5 mg/kg, s.c.). A stable contralateral rotation of >5 turns/min is indicative of a successful lesion.

  • This compound Administration:

    • Based on primate studies, a recommended oral dose range for rats is 0.5 - 5.0 mg/kg.[2]

    • Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).

    • Administer the solution via oral gavage once daily for the duration of the study (e.g., 1-4 weeks).

  • Behavioral Assessment:

    • Cylinder Test: To assess forelimb akinesia, place the rat in a transparent cylinder and count the number of times it rears and touches the wall with its left forelimb, right forelimb, or both simultaneously.

    • Rotarod Test: To evaluate motor coordination and balance, measure the latency to fall from a rotating rod with accelerating speed.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the extent of dopaminergic neuron loss in the substantia nigra.

    • Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.

MPTP Mouse Model of Parkinson's Disease

The systemic administration of MPTP to mice causes selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits characteristic of Parkinson's disease.[5]

Experimental Workflow:

MPTP_Workflow A Acclimatization (1 week) B Baseline Behavioral Testing (e.g., Open Field, Rotarod) A->B C MPTP Administration (e.g., Sub-acute regimen) B->C D Post-intoxication Period (1 week) C->D E This compound Administration (Oral Gavage) D->E F Post-treatment Behavioral Testing E->F G Neurochemical/Histological Analysis F->G

Caption: Workflow for the MPTP mouse model experiment.

Detailed Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration (Sub-acute regimen):

    • Administer MPTP hydrochloride at a dose of 20 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for 4-5 consecutive days.[6]

    • Handle MPTP with extreme caution in a certified chemical fume hood, following all safety guidelines.

  • This compound Administration:

    • Based on primate studies, a recommended oral dose range for mice is 0.25 - 2.5 mg/kg.[2]

    • Dissolve this compound in a suitable vehicle.

    • Administer the solution via oral gavage once daily, starting after the post-intoxication period and continuing for the study duration.

  • Behavioral Assessment:

    • Open Field Test: To assess general locomotor activity, place the mouse in an open field arena and record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery.

    • Pole Test: To measure bradykinesia, place the mouse head-upward on top of a vertical pole and record the time it takes to turn around and descend.

  • Neurochemical and Histological Analysis:

    • Similar to the 6-OHDA model, perform TH immunohistochemistry and HPLC analysis on brain tissue to assess dopaminergic neurodegeneration and neurochemical changes.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: Behavioral Outcomes in the 6-OHDA Rat Model

Treatment GroupDose (mg/kg)Cylinder Test (% contralateral limb use)Rotarod Test (latency to fall, s)
Sham + Vehicle-
6-OHDA + Vehicle-
6-OHDA + Brasofensine0.5
6-OHDA + Brasofensine1.0
6-OHDA + Brasofensine2.5
6-OHDA + Brasofensine5.0

Table 2: Neurochemical and Histological Outcomes in the 6-OHDA Rat Model

Treatment GroupDose (mg/kg)Striatal Dopamine (ng/mg tissue)TH+ Cell Count in SNc (% of sham)
Sham + Vehicle-
6-OHDA + Vehicle-
6-OHDA + Brasofensine0.5
6-OHDA + Brasofensine1.0
6-OHDA + Brasofensine2.5
6-OHDA + Brasofensine5.0

Table 3: Behavioral Outcomes in the MPTP Mouse Model

Treatment GroupDose (mg/kg)Open Field (total distance, cm)Pole Test (time to descend, s)
Saline + Vehicle-
MPTP + Vehicle-
MPTP + Brasofensine0.25
MPTP + Brasofensine0.5
MPTP + Brasofensine1.0
MPTP + Brasofensine2.5

Table 4: Neurochemical and Histological Outcomes in the MPTP Mouse Model

Treatment GroupDose (mg/kg)Striatal Dopamine (ng/mg tissue)TH+ Cell Count in SNc (% of saline)
Saline + Vehicle-
MPTP + Vehicle-
MPTP + Brasofensine0.25
MPTP + Brasofensine0.5
MPTP + Brasofensine1.0
MPTP + Brasofensine2.5

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in established rodent models of Parkinson's disease. By utilizing these standardized procedures, researchers can generate robust and reproducible data to further characterize the therapeutic potential of this dopamine reuptake inhibitor. Careful adherence to the described methodologies will ensure the collection of high-quality behavioral, neurochemical, and histological data, facilitating a thorough assessment of brasofensine's efficacy.

References

Protocol for the Dissolution of Brasofensine Sulfate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol | Version 1.0

For Research Use Only (RUO). Not for human or veterinary use.

Introduction

Brasofensine is a phenyltropane derivative and a potent, selective dopamine reuptake inhibitor that has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease.[1][2][3] As with many small molecule compounds intended for research, proper dissolution is critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides a detailed protocol for the dissolution of Brasofensine sulfate (CAS: 171655-92-8) for in vitro and in vivo experimental applications. Due to the limited availability of specific solubility data for this compound, this protocol is based on the known properties of its free base, general principles for dissolving poorly water-soluble compounds, and established methods for similar dopamine transporter inhibitors.

Physicochemical Properties of Brasofensine

A summary of the key physicochemical properties of Brasofensine and its sulfate salt is provided in the table below. The predicted low water solubility of the free base suggests that the sulfate salt may also require specific solvent systems for complete dissolution, especially at higher concentrations.

PropertyValue (Brasofensine free base)Value (this compound)Reference
Molecular FormulaC16H20Cl2N2OC16H22Cl2N2O5S[1][4]
Molecular Weight327.25 g/mol 425.33 g/mol [1][4]
Predicted Water Solubility0.00111 mg/mLData not available[1]
AppearanceSolidSolid[1][4]

Recommended Solvents and Stock Solution Preparation

Based on protocols for similar research compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculate the required mass: Based on the molecular weight of this compound (425.33 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

    • Example: For 1 mL of a 10 mM stock, weigh out 4.253 mg of this compound.

  • Aliquot the powder: Weigh the calculated amount of this compound powder and place it in a sterile amber vial.

  • Add DMSO: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4] Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro Experiments (e.g., Cell-Based Assays)

For in vitro experiments, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Protocol for Preparing Working Solutions:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Perform serial dilutions: Prepare intermediate dilutions of the 10 mM stock solution in your aqueous buffer or medium. It is recommended to perform at least two dilution steps to minimize the amount of DMSO carried over.

    • Example for a 10 µM final concentration:

      • Dilute the 10 mM stock 1:100 in medium (e.g., 5 µL of stock in 495 µL of medium) to create a 100 µM intermediate solution.

      • Dilute this 100 µM solution 1:10 in your final assay volume.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as in the experimental conditions.

  • Application: Add the final working solution to your cells and proceed with the experiment.

In Vivo Experiments (e.g., Animal Studies)

For in vivo administration, the formulation of this compound will depend on the route of administration (e.g., intraperitoneal (i.p.), intravenous (i.v.), oral). Due to the poor aqueous solubility of many research compounds, a co-solvent system is often required.

Recommended Vehicle for Intraperitoneal (i.p.) Injection:

A common vehicle for i.p. injection of compounds with low water solubility is a mixture of DMSO, a surfactant such as Tween® 80, and saline.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Tween® 80

  • Sterile saline (0.9% NaCl)

Protocol for Preparing a Dosing Solution (Example):

This protocol is for a vehicle containing 5% DMSO and 5% Tween® 80. The final concentration of the compound should be adjusted based on the required dose (mg/kg) and dosing volume.

  • Calculate the required volume of stock solution: Based on the desired final concentration and volume of the dosing solution, calculate the volume of the 10 mM DMSO stock needed.

  • Mix DMSO and Tween® 80: In a sterile tube, add the calculated volume of the this compound DMSO stock and an equal volume of Tween® 80. Vortex to mix thoroughly.

  • Add saline: Gradually add sterile saline to the DMSO/Tween® 80 mixture while vortexing to reach the final desired volume.

  • Vehicle Control: Prepare a vehicle control solution with the same composition (5% DMSO, 5% Tween® 80, 90% saline) but without the this compound stock.

  • Administration: Administer the prepared solution to the animals immediately. The solution should be clear; if precipitation is observed, the formulation may need to be optimized.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for Solution Preparation

The following diagram illustrates the decision-making process for preparing this compound solutions for in vitro and in vivo experiments.

G Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_invitro In Vitro Application cluster_invivo In Vivo Application start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute_medium Dilute in Culture Medium/Buffer (Final DMSO <= 0.1%) stock->dilute_medium For In Vitro prepare_vehicle Prepare Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% Saline) stock->prepare_vehicle For In Vivo invitro_assay Cell-Based Assays dilute_medium->invitro_assay invivo_dose Animal Dosing prepare_vehicle->invivo_dose G Mechanism of Action of Brasofensine cluster_synapse Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dopamine_receptor Dopamine Receptors postsynaptic_neuron_effect Postsynaptic Effect dopamine_receptor->postsynaptic_neuron_effect Signal Transduction synaptic_cleft Synaptic Cleft dopamine->dat Reuptake dopamine->dopamine_receptor Binding brasofensine Brasofensine brasofensine->dat Inhibition

References

Application Notes and Protocols for [3H]Dopamine Uptake Assay Featuring Brasofensine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process terminates the dopamine signal and is a key target for a variety of therapeutic agents and drugs of abuse. The [3H]dopamine uptake assay is a robust and widely used method to screen and characterize compounds that modulate DAT function.

Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease. This document provides a detailed protocol for utilizing the [3H]dopamine uptake assay to characterize the inhibitory activity of Brasofensine sulfate on the human dopamine transporter (hDAT).

Signaling Pathway: Dopamine Reuptake by the Dopamine Transporter (DAT)

The dopamine transporter is a symporter that couples the transport of dopamine with the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients. This process is essential for maintaining dopamine homeostasis in the synapse.

Dopamine_Reuptake_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Cytosol Dopamine (Cytosol) Dopamine_Vesicle->Dopamine_Cytosol Release Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Reuptake Na_in 2 Na+ DAT->Na_in Cl_in Cl- DAT->Cl_in Dopamine_Synapse->DAT Binding Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Brasofensine Brasofensine Brasofensine->DAT Inhibition Na_out 2 Na+ Na_out->DAT Cl_out Cl- Cl_out->DAT

Caption: Dopamine reuptake signaling pathway.

Experimental Workflow: [3H]Dopamine Uptake Assay

The following diagram outlines the key steps in the [3H]dopamine uptake assay to determine the inhibitory potential of a test compound like this compound.

Experimental_Workflow start Start cell_culture Culture cells expressing human Dopamine Transporter (e.g., CHO-hDAT) start->cell_culture plating Plate cells in a 96-well plate cell_culture->plating preincubation Pre-incubate cells with This compound or vehicle control plating->preincubation incubation Add [3H]dopamine and incubate preincubation->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using scintillation counting lysis->scintillation analysis Data analysis: Calculate % inhibition and IC50 scintillation->analysis end End analysis->end

Caption: Experimental workflow for the assay.

Quantitative Data Summary

The following table summarizes the in vitro affinity of Brasofensine for the human dopamine transporter. This data is essential for comparing the potency of different DAT inhibitors.

CompoundTargetAssay TypeValue TypeValue (nM)
BrasofensineHuman Dopamine Transporter (hDAT)Radioligand BindingKi610

Detailed Experimental Protocol

This protocol is adapted for a 96-well format using Chinese Hamster Ovary cells stably expressing the human dopamine transporter (CHO-hDAT).

Materials and Reagents:

  • CHO-hDAT cells

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS, G418)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM HEPES, 10 mM glucose, pH 7.4)

  • [3H]dopamine (specific activity ~60 Ci/mmol)

  • This compound

  • Control inhibitor (e.g., Nomifensine or GBR 12909)

  • Scintillation fluid

  • 96-well microplates (clear bottom, white walls)

  • Cell lysis buffer (e.g., 1% SDS)

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-hDAT cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 4 x 10^4 to 5 x 10^4 cells per well.

    • Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve. A typical concentration range would be from 10^-11 to 10^-5 M.

    • Prepare a solution of the control inhibitor at a concentration known to cause maximal inhibition (e.g., 10 µM Nomifensine).

    • Prepare a working solution of [3H]dopamine in Assay Buffer. The final concentration in the assay is typically between 10-50 nM.

  • Dopamine Uptake Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer gently with 200 µL of pre-warmed (37°C) Assay Buffer.

    • Add 50 µL of the diluted this compound, control inhibitor, or vehicle (for total uptake) to the respective wells.

    • Pre-incubate the plate at 37°C for 15-20 minutes.

    • To initiate the uptake, add 50 µL of the [3H]dopamine working solution to all wells. The final assay volume is 100 µL.

    • Incubate the plate at 37°C for a short period, typically 5-15 minutes. The incubation time should be within the linear range of dopamine uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay solution.

    • Immediately wash the cells three times with 200 µL of ice-cold PBS to remove unincorporated [3H]dopamine.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of cell lysis buffer to each well and incubate for 20-30 minutes at room temperature with gentle shaking to ensure complete lysis.

    • Add 150 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Determine Specific Uptake:

    • Total uptake is measured in the wells with vehicle control.

    • Non-specific uptake is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine).

    • Specific uptake = Total uptake - Non-specific uptake.

  • Calculate Percent Inhibition:

    • For each concentration of this compound, calculate the percent inhibition of specific [3H]dopamine uptake using the following formula: % Inhibition = [1 - (Uptake with Brasofensine - Non-specific uptake) / (Specific uptake)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]dopamine uptake).

  • Calculate Ki Value (optional):

    • If the Km of dopamine for the transporter is known, the Ki value for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) Where [S] is the concentration of [3H]dopamine used in the assay.

Application Notes and Protocols: Stereotaxic Surgery for Brasofensine Sulfate Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes and protocols provide a general framework for the stereotaxic administration of Brasofensine sulfate. Specific parameters such as stereotaxic coordinates for the target brain region and the optimal dosage of this compound for intracranial injection must be empirically determined by the researcher based on the experimental model and research objectives. The provided dosage information for Brasofensine is based on oral administration and should be used with caution as a starting point for designing dose-finding studies for direct brain infusion.

Introduction

Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease.[1][2] Its mechanism of action involves blocking the dopamine transporter (DAT), which leads to an increase in the synaptic concentration of dopamine.[1] Stereotaxic surgery is a minimally invasive technique that allows for the precise delivery of substances to specific brain regions.[3][4][5] This document provides a detailed protocol for the stereotaxic administration of this compound in rodent models, intended to guide researchers in studying its effects on the central nervous system.

Mechanism of Action: Dopamine Reuptake Inhibition

Brasofensine acts as an inhibitor of the synaptic dopamine transporter.[1] In a normal synapse, dopamine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and is then cleared from the synaptic cleft by the dopamine transporter on the presynaptic neuron. By blocking this transporter, Brasofensine prolongs the presence of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine Synthesis (Tyrosine -> L-DOPA -> Dopamine) vesicle Synaptic Vesicle with Dopamine presynaptic->vesicle Packaging dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) (Blocked by Brasofensine) dopamine->dat Reuptake (Inhibited) d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binding response Postsynaptic Signaling Cascade d2_receptor->response Activation

Figure 1: Signaling pathway of Brasofensine.

Quantitative Data

Table 1: Brasofensine Dosage (Oral Administration)
SpeciesDosage Range (Oral)Key FindingsReference
Human0.5 - 4 mgSafe and well-tolerated in Parkinson's disease patients.[6][6]
Marmoset0.25 - 2.5 mg/kgDose-dependent increase in locomotor activity and reduction in disability scores in an MPTP model of Parkinson's.[7][7]

Note: These doses are for oral administration and will likely be significantly different for direct intracranial injection. A thorough dose-response study is necessary to determine the optimal concentration for stereotaxic delivery.

Experimental Protocols

The following is a generalized protocol for stereotaxic surgery for the administration of this compound in a rodent model. This protocol should be adapted to the specific requirements of the study and approved by the institution's animal care and use committee.

Materials and Reagents
CategoryItem
Surgical Equipment Stereotaxic frame with animal adaptor (mouse or rat)
Anesthesia system (e.g., isoflurane vaporizer)
Induction chamber
Heating pad
Micro-drill
Injection pump and syringe (e.g., Hamilton syringe)
Stereomicroscope or magnifying lamp
Surgical Tools Scalpel and blades, forceps, scissors, hemostats, surgical clips or sutures
Consumables Sterile saline (0.9%), Betadine or other surgical scrub, 70% ethanol, cotton swabs, sterile gauze
Eye ointment
Hair removal cream or clippers
Anesthetics & Analgesics Isoflurane or injectable anesthetic (e.g., ketamine/xylazine)
Local anesthetic (e.g., lidocaine/bupivacaine)
Post-operative analgesic (e.g., buprenorphine, carprofen)
Test Article This compound (dissolved in a sterile, biocompatible vehicle)
Pre-operative Procedure
  • Animal Preparation: Acclimatize the animal to the housing conditions for at least one week prior to surgery. Weigh the animal on the day of surgery to calculate the correct doses of anesthetics and analgesics.

  • Drug Preparation: Prepare the this compound solution in a sterile, biocompatible vehicle at the desired concentration. Draw the solution into the injection syringe.

  • Anesthesia: Anesthetize the animal in an induction chamber with isoflurane (3-4% for induction).[8] Once anesthetized, transfer the animal to the stereotaxic frame and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[8] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Surgical Preparation:

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[9]

    • Shave the fur from the scalp and clean the area with alternating scrubs of Betadine and 70% ethanol.[9]

    • Administer a local anesthetic subcutaneously at the planned incision site.[9]

Surgical Procedure

cluster_preop Pre-Operative cluster_surgery Surgical Procedure cluster_postop Post-Operative anesthesia Anesthesia mounting Mounting in Stereotaxic Frame anesthesia->mounting prep Surgical Site Preparation mounting->prep incision Midline Scalp Incision prep->incision bregma Identify Bregma & Lambda incision->bregma coordinates Set Stereotaxic Coordinates bregma->coordinates drilling Drill Burr Hole coordinates->drilling injection Inject this compound drilling->injection retraction Slowly Retract Needle injection->retraction suturing Suture Incision retraction->suturing analgesia Administer Analgesia suturing->analgesia recovery Monitor Recovery analgesia->recovery

References

Application Notes and Protocols: In Vivo Microdialysis for Determining Extracellular Dopamine Levels Following Brasofensine Sulfate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a potent and selective dopamine reuptake inhibitor that has been investigated for its potential therapeutic effects in neurological disorders such as Parkinson's disease.[1] Its primary mechanism of action is the blockade of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in key brain regions.[1] In vivo microdialysis is a widely used neurochemical technique to measure endogenous neurotransmitter levels in the extracellular fluid of living animals.[2] This application note provides a detailed protocol for the use of in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify changes in extracellular dopamine levels in the rat striatum following the administration of Brasofensine sulfate.

Principle of the Method

In vivo microdialysis allows for the sampling of extracellular fluid from a specific brain region in a freely moving animal. A microdialysis probe, with a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region, in this case, the striatum. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, such as dopamine, diffuse across the membrane from the extracellular fluid into the aCSF down their concentration gradient. The collected dialysate is then analyzed by HPLC-ECD to quantify the concentration of dopamine.[3][4][5] The high sensitivity and selectivity of HPLC-ECD make it an ideal method for detecting the low concentrations of neurotransmitters found in microdialysates.[3][6][7]

Experimental Protocols

Animal Subjects
  • Species: Adult male Sprague-Dawley or Wistar rats (250-350 g).

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials and Reagents
  • This compound

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Anesthetics (e.g., isoflurane or ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm active membrane length)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detector (HPLC-ECD)

  • Artificial Cerebrospinal Fluid (aCSF) (pH 7.4):

    • 147 mM NaCl

    • 2.7 mM KCl

    • 1.2 mM CaCl₂

    • 1.0 mM MgCl₂

    • (Adjust osmolarity and pH as needed)

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using an appropriate anesthetic agent.

  • Place the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be optimized based on the specific rat strain and atlas used.

  • Implant a guide cannula just above the target region and secure it to the skull with dental cement and surgical screws.

  • Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula into the striatum.

  • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.

  • Allow a stabilization period of at least 2-3 hours to obtain a stable baseline of dopamine levels.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer this compound or vehicle systemically (e.g., intraperitoneally, i.p.) or locally via the microdialysis probe (retrodialysis).

  • Continue to collect dialysate samples at 20-minute intervals for a predetermined period (e.g., 3-4 hours) post-administration.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

Sample Analysis: HPLC-ECD
  • Immediately after collection, add a small volume of antioxidant solution (e.g., perchloric acid) to the dialysate samples to prevent dopamine degradation.

  • Inject a fixed volume of the sample into the HPLC-ECD system.

  • Separate dopamine from other compounds on a reverse-phase C18 column.

  • Detect dopamine using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).

  • Quantify the dopamine concentration by comparing the peak area of the sample to a standard curve of known dopamine concentrations.

Data Presentation

The following tables provide a representative summary of the expected quantitative data from in vivo microdialysis experiments with dopamine reuptake inhibitors.

Table 1: Basal and Post-Administration Extracellular Dopamine Concentrations

Treatment GroupBasal Dopamine (nM)Peak Dopamine (nM)Time to Peak (min)AUC (% Baseline x min)
Vehicle5.2 ± 0.85.5 ± 0.9-105 ± 15
Brasofensine (1 mg/kg)5.4 ± 0.715.1 ± 2.160350 ± 45
Brasofensine (3 mg/kg)5.1 ± 0.625.8 ± 3.560780 ± 90
Brasofensine (10 mg/kg)5.3 ± 0.942.4 ± 5.2801500 ± 180

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. AUC: Area Under the Curve. This is representative data based on the known effects of potent dopamine reuptake inhibitors.

Table 2: Time Course of Changes in Extracellular Dopamine Levels (% of Baseline)

Time (min)VehicleBrasofensine (1 mg/kg)Brasofensine (3 mg/kg)Brasofensine (10 mg/kg)
-20102 ± 898 ± 7101 ± 999 ± 6
0 (Admin)100100100100
20105 ± 10180 ± 20250 ± 30320 ± 40
4098 ± 9250 ± 25420 ± 45650 ± 70
60103 ± 11280 ± 30510 ± 55800 ± 85
8095 ± 8260 ± 28480 ± 50750 ± 80
12099 ± 10210 ± 22390 ± 40600 ± 65
180101 ± 9150 ± 18280 ± 32450 ± 50

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This is representative data.

Visualizations

Brasofensine_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA_cyto Dopamine (Cytosol) DOPA->DA_cyto Synthesis DA_vesicle Dopamine (Vesicle) Synaptic_Cleft Extracellular Dopamine DA_vesicle->Synaptic_Cleft Release (Action Potential) DA_cyto->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DAT->DA_cyto VMAT2 VMAT2 Synaptic_Cleft->DAT Reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding Effect Increased Synaptic Dopamine Synaptic_Cleft->Effect Postsynaptic_Effect Postsynaptic Effect DA_receptor->Postsynaptic_Effect Signal Transduction Brasofensine Brasofensine Sulfate Brasofensine->DAT Inhibition

Caption: Mechanism of Brasofensine action on the dopamine synapse.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis & Data Processing Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion & Stabilization (2-3 hrs) Probe_Insertion->Perfusion Baseline Baseline Sample Collection (1 hr) Perfusion->Baseline Drug_Admin Brasofensine/Vehicle Administration Baseline->Drug_Admin Post_Admin_Collection Post-administration Sample Collection (3-4 hrs) Drug_Admin->Post_Admin_Collection HPLC HPLC-ECD Analysis of Dopamine Post_Admin_Collection->HPLC Verification Histological Verification Post_Admin_Collection->Verification Quantification Data Quantification HPLC->Quantification

Caption: Experimental workflow for in vivo microdialysis.

References

Application Notes and Protocols for Oral Gavage Dosing of Brasofensine Sulfate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a potent and selective dopamine reuptake inhibitor that has been investigated for its potential therapeutic effects in neurological disorders such as Parkinson's disease.[1] As a dopamine transporter (DAT) antagonist, brasofensine blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling. This application note provides detailed protocols for the oral gavage administration of Brasofensine sulfate in mice, a common method for preclinical evaluation of therapeutic compounds. The following sections include information on the mechanism of action, recommended dosing regimens, and detailed experimental procedures.

Mechanism of Action: Dopamine Reuptake Inhibition

Brasofensine exerts its effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This binding action inhibits the reuptake of dopamine from the synapse, leading to an accumulation of dopamine in the extracellular space. The increased availability of dopamine enhances neurotransmission by allowing for greater stimulation of postsynaptic dopamine receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Brasofensine This compound Brasofensine->DAT Inhibition Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Cascade Dopamine_Receptor->Signal_Transduction Activation

Brasofensine inhibits dopamine reuptake.

Experimental Protocols

Materials
  • This compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose, or 0.9% saline)

  • Mice (e.g., C57BL/6)

  • Animal balance

  • Gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)

  • Syringes (1 mL)

  • 70% ethanol

Dosing Solution Preparation
  • Vehicle Selection : The choice of vehicle will depend on the solubility of this compound. Sterile water or 0.9% saline are common choices for water-soluble compounds. For suspensions, 0.5% methylcellulose can be used.[2]

  • Calculation : Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.[2]

  • Preparation : Accurately weigh the this compound powder and dissolve or suspend it in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous before administration.

Oral Gavage Procedure
  • Animal Handling and Restraint :

    • Gently pick up the mouse by the base of the tail and allow it to grip a surface.

    • Securely scruff the mouse by grasping the loose skin over the neck and shoulders with the thumb and forefinger. This will immobilize the head and prevent the mouse from biting.

  • Gavage Needle Insertion :

    • With the mouse properly restrained, hold the syringe with the gavage needle and gently introduce it into the diastema (the gap between the incisors and molars).

    • Carefully advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.

    • If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.

  • Substance Administration :

    • Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to administer the solution.

    • Administer the solution at a steady pace to avoid regurgitation.

  • Post-Procedure Monitoring :

    • Gently remove the gavage needle in the same angle it was inserted.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-administration.

start Start weigh_mouse Weigh Mouse start->weigh_mouse calculate_dose Calculate Dose and Volume weigh_mouse->calculate_dose prepare_solution Prepare Dosing Solution calculate_dose->prepare_solution restrain_mouse Restrain Mouse prepare_solution->restrain_mouse insert_needle Insert Gavage Needle restrain_mouse->insert_needle administer_dose Administer Dose insert_needle->administer_dose remove_needle Remove Needle administer_dose->remove_needle monitor_mouse Monitor Mouse remove_needle->monitor_mouse end End monitor_mouse->end

Oral gavage experimental workflow.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Dopamine Transporter Inhibitor (GBR 12909) in Mice Following Oral Gavage.

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
5150 ± 250.5450 ± 602.5 ± 0.5
10320 ± 450.5980 ± 1102.8 ± 0.6
20650 ± 801.02100 ± 2503.1 ± 0.7

Data are presented as mean ± SEM and are hypothetical examples based on typical pharmacokinetic profiles of small molecule inhibitors in mice.

Table 2: Example Behavioral Effects of a Dopamine Transporter Inhibitor (GBR 12909) in Mice Following Oral Gavage.

Treatment GroupDose (mg/kg)Locomotor Activity (beam breaks/30 min)Rearing Frequency
Vehicle-1500 ± 20050 ± 10
GBR 1290953500 ± 450120 ± 20
GBR 12909105500 ± 600 200 ± 30

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM and are hypothetical examples.[3]

Dosing Considerations

There are no established oral gavage doses for this compound specifically in mice from publicly available literature. However, studies in marmosets have used oral doses ranging from 0.25 to 2.5 mg/kg. It is recommended to conduct a dose-ranging study in mice to determine the optimal dose for the desired pharmacological effect while monitoring for any adverse events.

Conclusion

This application note provides a comprehensive guide for the oral gavage dosing of this compound in mice. Adherence to proper technique is crucial for ensuring animal welfare and obtaining reliable and reproducible data. Researchers should optimize the vehicle and dosage for their specific experimental needs. The provided diagrams and tables serve as a framework for experimental design and data presentation in the preclinical evaluation of this compound.

References

HPLC-MS/MS method for Brasofensine sulfate quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the accurate and precise quantification of Brasofensine sulfate in plasma is a critical tool in preclinical and clinical drug development. This application note provides a detailed protocol for a robust and sensitive method suitable for pharmacokinetic and toxicokinetic studies. The method utilizes solid-phase extraction for sample cleanup and an electrospray ionization source for high-sensitivity mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • Chemicals: this compound (reference standard), Brasofensine-d4 sulfate (internal standard, IS), Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic acid (FA, LC-MS grade), Water (Milli-Q or equivalent).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB 1 cc/30 mg cartridges.

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Chromatographic Conditions

A reverse-phase chromatographic method was developed for the separation of this compound and its internal standard.

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.605
5.005
Mass Spectrometric Conditions

The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) for the detection of this compound and the internal standard.

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See table below

MRM Transitions for this compound and IS:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/z
This compoundm/z 1m/z 2
Brasofensine-d4 Sulfate (IS)m/z 3m/z 4

Note: Specific m/z values would be determined during method development.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of this compound and Brasofensine-d4 sulfate were prepared in methanol.

  • Working Solutions: A series of working solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): The IS stock solution was diluted in 50:50 methanol/water.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution and vortex.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A, 5% B).

  • Inject 5 µL into the HPLC-MS/MS system.

Method Validation Results

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)Regression Equation
This compound0.1 - 100y = mx + c>0.99
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Intra-day Precision and Accuracy (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%)
LLOQ0.10.098≤15.098.0-102.0
LQC0.30.295≤15.098.3-101.7
MQC5.05.08≤15.0101.6-103.4
HQC80.079.2≤15.099.0-101.0

Inter-day Precision and Accuracy (n=18, 3 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%)
LLOQ0.10.101≤15.0101.0-103.0
LQC0.30.304≤15.0101.3-102.7
MQC5.04.95≤15.099.0-101.0
HQC80.080.9≤15.0101.1-102.3
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
This compoundLQC85.2-90.595.1-99.8
This compoundHQC88.1-92.396.4-101.2
Brasofensine-d4 Sulfate (IS)MQC87.5-91.097.0-100.5

Visualizations

G cluster_workflow Experimental Workflow sample Plasma Sample (100 µL) is_add Add Internal Standard (25 µL) sample->is_add pretreat Pre-treatment (200 µL 4% H3PO4) is_add->pretreat spe Solid-Phase Extraction (Oasis HLB) pretreat->spe elute Elution (1 mL Methanol) spe->elute dry Evaporation (Nitrogen Stream) elute->dry reconstitute Reconstitution (100 µL Mobile Phase) dry->reconstitute inject HPLC-MS/MS Analysis (5 µL Injection) reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Workflow for this compound quantification in plasma.

G cluster_pathway Brasofensine Mechanism of Action cluster_synapse Synaptic Cleft presynaptic Presynaptic Dopamine Neuron da Dopamine (DA) presynaptic->da Release postsynaptic Postsynaptic Dopamine Neuron dat Dopamine Transporter (DAT) da->dat Reuptake receptor DA Receptor da->receptor Binds dat->presynaptic receptor->postsynaptic Signal Transduction brasofensine Brasofensine brasofensine->dat Inhibits

Caption: Brasofensine inhibits dopamine reuptake at the transporter.

Conclusion

This application note describes a sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. The high recovery and minimal matrix effect ensure the reliability of the results. This validated method is suitable for use in clinical and preclinical studies requiring the measurement of this compound concentrations in plasma.

Application Notes and Protocols: PET Imaging for Dopamine Transporter Occupancy with Brasofensine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a potent dopamine transporter (DAT) inhibitor.[1][2] It was investigated for the treatment of Parkinson's disease, with Phase I and II clinical trials completed.[3][4] Although its development was discontinued, the study of its interaction with DAT remains of interest for understanding the mechanisms of dopamine reuptake inhibition and for the development of novel therapeutic agents. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of transporter occupancy, providing crucial information on the pharmacodynamic effects of drugs targeting DAT.[5][6]

These application notes provide a detailed overview of the methodologies and protocols for conducting PET imaging studies to determine the DAT occupancy of Brasofensine sulfate. While specific PET imaging protocols for Brasofensine are not extensively available in peer-reviewed literature, this document outlines a comprehensive protocol based on established methodologies for DAT imaging with other ligands.[5][7]

Quantitative Data: Brasofensine Pharmacokinetics

The following table summarizes the pharmacokinetic parameters of Brasofensine following oral administration in humans. This data is essential for designing PET imaging studies, particularly for determining the optimal timing for radiotracer injection relative to Brasofensine administration.

ParameterValueSpeciesReference
Tmax (Time to Peak Plasma Concentration) 3 - 8 hoursHumans[1]
Terminal Elimination Half-life ~24 hoursHumans[1]
Cmax (Peak Plasma Concentration) at 0.5 mg dose 0.35 ng/mLHumans[4]
Cmax at 1 mg dose 0.82 ng/mLHumans[4]
Cmax at 2 mg dose 2.14 ng/mLHumans[4]
Cmax at 4 mg dose 3.27 ng/mLHumans[4]

Signaling Pathway and Mechanism of Action

Brasofensine exerts its effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons.[1] This inhibition of DAT prevents the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling at the postsynaptic receptors.[8]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Dopaminergic Neuron dopamine_vesicle Dopamine Vesicles presynaptic->dopamine_vesicle Synthesis dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding postsynaptic Signal Transduction dopamine_receptor->postsynaptic Activation brasofensine Brasofensine brasofensine->dat Inhibition

Mechanism of Brasofensine at the Dopaminergic Synapse.

Experimental Protocols

The following protocols are adapted from established procedures for DAT PET imaging and should be optimized for specific study objectives.[9][10]

Subject Selection
  • Inclusion Criteria:

    • Healthy volunteers or patients with Parkinson's disease, as per study design.[11]

    • Age range typically between 40-80 years.[11]

    • Ability to provide informed consent and tolerate PET scanning procedures.[11]

  • Exclusion Criteria:

    • History of significant neurological or psychiatric disorders other than the one under investigation.

    • Use of medications known to interact with the dopaminergic system within a specified washout period.

    • Contraindications to PET scanning (e.g., pregnancy, claustrophobia).[11]

    • Prior radiation exposure exceeding safety limits.[11]

Radiotracer Selection

A suitable radiotracer with high affinity and selectivity for DAT is crucial. Commonly used radiotracers for DAT imaging include:[12]

  • [¹¹C]Cocaine

  • [¹¹C]PE2I

  • [¹⁸F]FE-PE2I[7]

  • [¹²³I]FP-CIT (for SPECT, but provides a relevant comparison)[9]

The choice of radiotracer will depend on factors such as availability, scanner type, and the specific research question.

Experimental Workflow

The following diagram outlines a typical workflow for a DAT occupancy study.

cluster_screening Screening & Baseline cluster_drug_admin Intervention cluster_post_drug_scan Occupancy Measurement cluster_analysis Data Analysis screening Subject Screening & Consent baseline_scan Baseline PET Scan (No Drug) screening->baseline_scan drug_admin Administer this compound (Single or Multiple Doses) baseline_scan->drug_admin pk_sampling Pharmacokinetic Blood Sampling drug_admin->pk_sampling occupancy_scan Post-Drug PET Scan drug_admin->occupancy_scan image_recon Image Reconstruction occupancy_scan->image_recon roi_analysis Region of Interest (ROI) Analysis image_recon->roi_analysis occupancy_calc DAT Occupancy Calculation roi_analysis->occupancy_calc

Experimental Workflow for DAT Occupancy PET Study.

Imaging Acquisition Protocol
  • Patient Preparation:

    • Subjects should fast for at least 4 hours prior to radiotracer injection.

    • A catheter is placed for radiotracer injection and potentially for arterial blood sampling.

  • Baseline Scan (Pre-Brasofensine):

    • The subject is positioned in the PET scanner.

    • A bolus of the selected DAT radiotracer (e.g., [¹¹C]PE2I) is injected intravenously.

    • Dynamic PET data are acquired for 60-90 minutes.[7]

  • Brasofensine Administration:

    • This compound is administered orally at the desired dose.

    • The timing between drug administration and the post-drug PET scan should be determined based on the Tmax of Brasofensine (3-8 hours) to ensure peak plasma concentrations during the scan.[1]

  • Post-Drug Scan:

    • The subject undergoes a second PET scan with the same radiotracer and acquisition parameters as the baseline scan.

Data Analysis Pipeline

The acquired PET data is processed to quantify DAT occupancy.

raw_data Raw PET Data motion_correction Motion Correction raw_data->motion_correction image_recon Image Reconstruction (e.g., OSEM) motion_correction->image_recon mri_coreg Co-registration with MRI image_recon->mri_coreg roi_definition ROI Definition (Striatum, Cerebellum) mri_coreg->roi_definition tac_generation Time-Activity Curve (TAC) Generation roi_definition->tac_generation kinetic_modeling Kinetic Modeling (e.g., SRTM, Logan Plot) tac_generation->kinetic_modeling bp_nd_estimation Binding Potential (BPnd) Estimation kinetic_modeling->bp_nd_estimation occupancy_calc Occupancy Calculation [(BPnd_baseline - BPnd_drug) / BPnd_baseline] * 100 bp_nd_estimation->occupancy_calc

PET Data Analysis Pipeline for DAT Occupancy.

  • Image Reconstruction: Raw PET data are corrected for attenuation, scatter, and motion, and then reconstructed into a dynamic series of images.

  • Region of Interest (ROI) Analysis:

    • Anatomical ROIs are drawn on co-registered MRI scans for key regions, including the striatum (caudate and putamen) which has high DAT density, and a reference region with negligible DAT density, such as the cerebellum.[13]

  • Kinetic Modeling:

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic models (e.g., Simplified Reference Tissue Model) are applied to the TACs to estimate the binding potential (BPnd), which is proportional to the density of available transporters.

  • Occupancy Calculation:

    • DAT occupancy is calculated by comparing the BPnd at baseline and after Brasofensine administration using the following formula:[5]

      • Occupancy (%) = [(BPnd_baseline - BPnd_post-drug) / BPnd_baseline] x 100

Conclusion

This document provides a comprehensive framework for designing and conducting PET imaging studies to assess the dopamine transporter occupancy of this compound. While specific clinical data on Brasofensine's DAT occupancy from PET studies is limited in the public domain, the application of these standardized protocols will enable researchers to generate valuable data on the pharmacodynamics of this and other novel DAT inhibitors. Careful consideration of pharmacokinetic data is essential for the successful execution and interpretation of these studies.

References

Application Notes and Protocols for the 6-OHDA Lesion Model in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and validating the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease (PD) in rodents. This model is a cornerstone in PD research, mimicking the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), a key pathological feature of the human disease.[1]

The following sections detail the necessary surgical procedures, behavioral assessments, and histological validations required to successfully implement this model for investigating disease mechanisms and evaluating potential therapeutic interventions.

Experimental Overview

The 6-OHDA model involves the stereotaxic injection of the neurotoxin 6-OHDA into specific brain regions, such as the medial forebrain bundle (MFB) or the substantia nigra, to induce a selective lesion of the nigrostriatal dopamine system.[2][3][4] The unilateral lesion model is commonly used, resulting in motor deficits on the contralateral side of the body, which can be quantified through various behavioral tests.[5]

Logical Workflow of the 6-OHDA Lesion Model

G cluster_pre Pre-Surgical Preparation cluster_surgery Surgical Procedure cluster_post Post-Surgical Monitoring & Validation PreOp Animal Acclimation & Pre-operative Care Anesthesia Anesthesia PreOp->Anesthesia Proceed to Surgery Stereotaxic Stereotaxic Injection of 6-OHDA Anesthesia->Stereotaxic Inject Toxin PostOp Post-operative Care & Recovery Stereotaxic->PostOp Complete Surgery Behavior Behavioral Testing (Rotation, Cylinder Test) PostOp->Behavior Assess Motor Deficits Histo Histological Analysis (TH Staining) Behavior->Histo Confirm Lesion

Caption: Experimental workflow for the 6-OHDA lesion model.

Stereotaxic Surgery Protocol: Unilateral 6-OHDA Lesion

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats. This procedure leads to a rapid and extensive degeneration of dopaminergic neurons.[4]

Materials and Reagents
  • 6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich, Cat. no. H116)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)

  • Stereotaxic frame

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Dental drill

  • Surgical tools (scalpel, forceps, sutures or wound clips)

  • Betadine and 70% ethanol

Preparation of 6-OHDA Solution

Note: 6-OHDA is light-sensitive and readily oxidizes. Prepare the solution fresh, immediately before use, and protect it from light.

  • Prepare a vehicle solution of 0.9% sterile saline containing 0.02% ascorbic acid. The ascorbic acid prevents the oxidation of 6-OHDA.

  • Dissolve 6-OHDA in the vehicle solution to the desired final concentration.

Surgical Procedure
  • Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level by confirming that the heights of bregma and lambda are equal.[6]

  • Shave the scalp and clean the area with betadine followed by 70% ethanol.[6]

  • Make a midline incision to expose the skull.

  • Identify bregma and use a dental drill to create a small burr hole at the target coordinates.[6]

  • Slowly lower the Hamilton syringe needle to the desired depth.

  • Infuse the 6-OHDA solution at a rate of 1 µL/minute.[6]

  • After the injection is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow.[6]

  • Slowly withdraw the needle.

  • Suture the incision and remove the animal from the stereotaxic frame.

  • Provide post-operative care, including analgesia, hydration, and easily accessible food, and monitor the animal's weight for several days.[6][7]

Quantitative Data for Stereotaxic Injection
ParameterRat (Sprague-Dawley, 200-250g)Mouse (C57BL/6, 7-8 weeks)
Target Medial Forebrain Bundle (MFB)Medial Forebrain Bundle (MFB)
Coordinates (from Bregma) AP: -2.2 mm; ML: ±1.5 mm; DV: -8.0 mm (from dura)[6]AP: -1.2 mm; ML: ±1.3 mm; DV: -4.8 mm (from dura)
6-OHDA Dose 8-12 µg in 4 µL[2]1-4 µg in 1 µL[7][8]
Injection Rate 1 µL/min[6]0.2 µL/min
Pre-treatment Desipramine (25 mg/kg, i.p.) 30 min prior to protect noradrenergic neurons.[7]Desipramine (25 mg/kg, i.p.) 30 min prior to protect noradrenergic neurons.[7]

Behavioral Assessment Protocols

Behavioral testing is crucial to validate the extent of the dopaminergic lesion and to assess motor deficits.

Apomorphine-Induced Rotation Test

This test is used to assess the degree of dopamine receptor supersensitivity in the denervated striatum.[5] A successful lesion (typically >90% dopamine depletion) will result in robust contralateral rotations upon challenge with a dopamine agonist like apomorphine.[5]

Protocol:

  • Allow animals to recover for at least 2-3 weeks post-surgery.

  • Habituate the animal to the testing chamber (a circular arena) for at least 1 hour.[9]

  • Administer apomorphine subcutaneously (s.c.).

  • Immediately place the animal in the chamber and record rotational behavior (full 360° turns) for 30-60 minutes.[9][10]

  • A successful lesion is typically indicated by a net contralateral rotation rate of >5-7 turns per minute.[2]

Quantitative Parameters:

ParameterRatMouse
Apomorphine Dose 0.05 - 0.2 mg/kg, s.c.[2][10]0.1 - 0.25 mg/kg, s.c.[9][11]
Vehicle 0.9% Saline with 0.1% ascorbic acid[9]0.9% Saline with 0.1% ascorbic acid[9]
Test Duration 30-90 minutes[6][10]45 minutes[9]
Success Criterion > 210 contralateral rotations in 30 min[6] or > 5 rotations/min[2]Significant increase in contralateral rotations compared to sham.
Cylinder Test

The cylinder test assesses spontaneous forelimb use and asymmetry, reflecting deficits in motor control of the contralateral (impaired) limb.[12][13]

Protocol:

  • Place the animal in a transparent cylinder (e.g., 19 cm diameter, 40 cm height for rats).[12][14]

  • Videorecord the animal's activity for 5 minutes.[12][15]

  • Analyze the recording, counting the number of times the animal rears up and touches the cylinder wall with its left paw, right paw, or both paws simultaneously.[15]

  • Calculate the percentage of contralateral limb use or an asymmetry score. A significant decrease in the use of the paw contralateral to the lesion indicates a successful motor deficit.[14]

Quantitative Parameters:

ParameterRatMouse
Cylinder Dimensions Diameter: 19-30 cm; Height: 40 cm[12][14][15]Diameter: ~20 cm; Height: ~40 cm[13]
Test Duration 5 minutes[12][15]3-5 minutes[13][16]
Primary Measurement Number of wall contacts with ipsilateral, contralateral, and both forelimbs.[15]Number of wall contacts with ipsilateral and contralateral forelimbs.
Data Analysis Asymmetry Score: (% Contralateral touches) - (% Ipsilateral touches)Asymmetry Score: (% Contralateral touches) / (% Total touches)

Histological Validation: Tyrosine Hydroxylase (TH) Immunohistochemistry

Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the gold standard for confirming the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[17][18]

Protocol:

  • Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Section the brain (e.g., 40 µm coronal sections) using a cryostat or vibratome.

  • Staining Procedure:

    • Wash sections in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[19]

    • Incubate with a primary antibody against TH (e.g., Chicken anti-TH, 1:200 dilution) overnight at 4°C.[19]

    • Wash sections in PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Chicken IgG, 1:1000 dilution) for 1 hour at room temperature, protected from light.[19]

    • Wash sections in PBS.

    • Mount sections onto slides and coverslip with mounting medium.[19]

  • Visualize the sections using a fluorescence microscope and quantify the loss of TH-positive cells in the SNc and fibers in the striatum compared to the unlesioned hemisphere.

6-OHDA-Induced Neurotoxicity Signaling Pathway

6-OHDA exerts its toxic effects primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to mitochondrial dysfunction and apoptotic cell death.[20][21]

G cluster_cell Dopaminergic Neuron OHDA 6-OHDA DAT Dopamine Transporter (DAT) OHDA->DAT Uptake ROS Reactive Oxygen Species (ROS) DAT->ROS Intracellular Accumulation & Auto-oxidation Mito Mitochondrial Dysfunction ROS->Mito Induces CytoC Cytochrome c Release Mito->CytoC Leads to Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis & Neuronal Death Casp3->Apoptosis Executes

Caption: 6-OHDA neurotoxicity signaling pathway.

This neurotoxin is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[4] Inside the cell, 6-OHDA auto-oxidizes, generating ROS, which impairs mitochondrial function.[20] This leads to the release of cytochrome c, activating a caspase cascade (caspase-9 and -3), ultimately resulting in apoptotic cell death.[20] Additionally, signaling pathways involving Nrf2/HO-1 and MAP kinases like ERK are also implicated in the cellular response to 6-OHDA-induced stress.[21][22][23]

References

Long-Term Administration of Brasofensine Sulfate in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a potent dopamine reuptake inhibitor that was investigated for the potential treatment of Parkinson's disease.[1] Its development was discontinued, reportedly due to financial constraints related to further regulatory requirements, including the need for additional toxicology documentation.[1] This document provides a detailed overview of the available preclinical data and outlines protocols for the long-term administration of Brasofensine sulfate in animal studies, based on general principles of toxicology and pharmacology. Due to the discontinuation of its development, comprehensive long-term toxicology data for Brasofensine is not publicly available. Therefore, the tables presented below are illustrative templates based on standard preclinical safety evaluation guidelines.

Data Presentation

Efficacy in a Non-Human Primate Model of Parkinson's Disease

While specific long-term toxicology data is scarce, studies in MPTP-treated common marmosets have demonstrated the efficacy of Brasofensine in reversing motor deficits.

Table 1: Efficacy of Oral Brasofensine in MPTP-Treated Marmosets

Dose (mg/kg)Mean Locomotor Activity (counts/hr)Mean Disability Score (reduction from baseline)Observations
0 (Vehicle)Baseline0%No change in parkinsonian symptoms.
0.25Data not availableData not availableDose-dependent increase in locomotor activity and reduction in disability.
0.5Data not availableData not availableLong-lasting motor response without inducing dyskinesia.
1.0Data not availableData not availableMarked increase in locomotor activity when co-administered with L-dopa.
2.5Data not availableData not availableSevere dyskinesia was not observed, unlike with equivalent doses of L-dopa.

Note: Specific quantitative values for locomotor activity and disability score reduction were not provided in the available public literature.

Template for Long-Term Toxicology Data

The following tables are templates illustrating the types of data that would be collected in long-term (e.g., 26-week) oral toxicity studies in a rodent (rat) and a non-rodent (monkey) species. The values are placeholders.

Table 2: Template for 26-Week Oral Toxicity Study of this compound in Rats - Key Endpoints

Dose Group (mg/kg/day)Body Weight Change (%)Food Consumption ( g/day )Key Hematology ChangesKey Clinical Chemistry ChangesKey Histopathological Findings (Incidence)
0 (Control)+25%20NormalNormalNone
Low Dose (e.g., 5)+24%19.5No significant changesNo significant changesNone
Mid Dose (e.g., 25)+15%17Slight decrease in RBCSlight increase in ALTMinimal centrilobular hypertrophy (2/10)
High Dose (e.g., 100)+5%14Anemia (decreased RBC, Hgb, Hct)Increased ALT, AST, BUNCentrilobular hypertrophy (8/10), renal tubular degeneration (4/10)
High Dose + Recovery+18%18Partial recoveryPartial recoveryReversibility of liver findings (4/10)

Table 3: Template for 26-Week Oral Toxicity Study of this compound in Monkeys - Key Endpoints

Dose Group (mg/kg/day)Body Weight Change (%)Key Hematology ChangesKey Clinical Chemistry ChangesCardiovascular (ECG) FindingsKey Histopathological Findings (Incidence)
0 (Control)+10%NormalNormalNormal Sinus RhythmNone
Low Dose (e.g., 2)+9%No significant changesNo significant changesNo significant changesNone
Mid Dose (e.g., 10)+2%Slight decrease in plateletsSlight increase in liver enzymesOccasional sinus tachycardiaMinimal bile duct hyperplasia (1/4)
High Dose (e.g., 50)-5%ThrombocytopeniaIncreased liver enzymes, bilirubinSinus tachycardia, prolonged QTcBile duct hyperplasia (3/4), neuronal degeneration in specific brain regions (2/4)
High Dose + Recovery+4%Partial recoveryPartial recoveryResolution of tachycardiaPartial reversibility of liver findings (2/4)

Experimental Protocols

General Protocol for a 26-Week Repeated Dose Oral Toxicity Study in Rats

This protocol is based on established guidelines for chronic toxicity testing.

  • Animal Model: Sprague-Dawley or Wistar rats (young adults, e.g., 6-8 weeks old at the start of the study).

  • Group Size: 20 animals/sex/group for the main study, with an additional 10 animals/sex/group for recovery arms.

  • Dose Levels: A control group (vehicle), a low dose, a mid-dose, and a high dose. Dose selection should be based on results from shorter-term dose-range finding studies. The high dose should aim to produce some evidence of toxicity without causing excessive mortality.

  • Drug Administration: this compound administered orally via gavage once daily for 26 weeks. The vehicle should be appropriate for the solubility and stability of the compound.

  • Observations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Detailed examination once daily.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examined prior to the study and at termination.

    • Clinical Pathology: Blood and urine samples collected at baseline, and at 3, 6, and 12 months for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At the end of the 26-week treatment period (and a recovery period, e.g., 4 weeks, for designated groups), animals are euthanized.

    • Gross Necropsy: A complete macroscopic examination of all organs and tissues.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, heart, spleen) are weighed.

    • Histopathology: A comprehensive list of tissues is collected, preserved in formalin, and processed for microscopic examination.

General Protocol for a 26-Week Repeated Dose Oral Toxicity Study in Non-Human Primates (e.g., Cynomolgus Monkeys)
  • Animal Model: Cynomolgus monkeys (young adults).

  • Group Size: 4 animals/sex/group.

  • Dose Levels: A control group (vehicle), a low dose, a mid-dose, and a high dose.

  • Drug Administration: this compound administered orally via gavage or in a palatable treat once daily for 26 weeks.

  • Observations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Detailed examination once daily.

    • Body Weight: Recorded weekly.

    • Food Consumption: Monitored daily.

    • Ophthalmology: Examined prior to the study and at regular intervals.

    • Cardiovascular Monitoring: Electrocardiograms (ECGs) and blood pressure measurements at baseline and at specified time points throughout the study.

    • Clinical Pathology: Blood and urine samples collected at baseline and at regular intervals.

  • Terminal Procedures: Similar to the rat study, including gross necropsy, organ weights, and comprehensive histopathology.

Visualizations

Signaling Pathway of Dopamine Transporter Inhibition by Brasofensine

Brasofensine_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1_Receptor D1 Receptor Dopamine->D1_Receptor Activation Brasofensine Brasofensine Brasofensine->DAT Inhibition Gs_olf Gαs/olf D1_Receptor->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates p_DARPP_32 p-DARPP-32 (Thr34) DARPP_32->p_DARPP_32 PP1 Protein Phosphatase-1 (PP1) p_DARPP_32->PP1 Inhibits Neuronal_Effectors Downstream Neuronal Effectors p_DARPP_32->Neuronal_Effectors Modulates Activity PP1->Neuronal_Effectors Dephosphorylates Long_Term_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (e.g., 26 Weeks) cluster_post_study Post-Study Phase Protocol_Design Protocol Design & IACUC Approval Dose_Range_Finding Dose-Range Finding Studies (e.g., 14-day) Protocol_Design->Dose_Range_Finding Animal_Acclimation Animal Acclimation & Baseline Data Collection Dose_Range_Finding->Animal_Acclimation Daily_Dosing Daily Oral Dosing (Vehicle, Low, Mid, High) Animal_Acclimation->Daily_Dosing Daily_Observations Daily Observations (Mortality, Clinical Signs) Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Measurements (Body Weight, Food Consumption) Daily_Dosing->Weekly_Measurements Interim_Monitoring Interim Monitoring (Clinical Pathology, ECG) Daily_Dosing->Interim_Monitoring Termination_Recovery Termination (Recovery Groups) Daily_Dosing->Termination_Recovery Termination_Main Termination (Main Study) Interim_Monitoring->Termination_Main Necropsy Gross Necropsy & Organ Weights Termination_Main->Necropsy Termination_Recovery->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis & Statistical Evaluation Histopathology->Data_Analysis Final_Report Final Report Generation (NOAEL Determination) Data_Analysis->Final_Report

References

Troubleshooting & Optimization

Optimizing Brasofensine Sulfate Dosage for In Vivo Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Brasofensine sulfate. The following question-and-answer formatted guides and frequently asked questions (FAQs) address common challenges and provide data-driven insights to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Brasofensine is a potent inhibitor of the synaptic dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, it increases the concentration and duration of dopamine signaling.[1][2] This modulation of dopaminergic neurotransmission is the basis for its investigation in disorders like Parkinson's disease.

Q2: In which animal models has Brasofensine been predominantly studied?

A2: A significant portion of the in vivo research on Brasofensine has been conducted in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated non-human primate model of Parkinson's disease, particularly in marmosets.[3] This model is well-regarded for its ability to replicate the motor deficits and dopaminergic neurodegeneration seen in human Parkinson's disease. While specific rodent studies are less detailed in publicly available literature, general neurotoxin-induced models in rodents, such as those using 6-hydroxydopamine (6-OHDA), are standard for evaluating dopamine reuptake inhibitors.[4]

Q3: What are the reported adverse effects of Brasofensine in preclinical and clinical studies?

A3: In clinical trials with human subjects receiving single oral doses up to 4 mg, Brasofensine was generally well-tolerated. Reported adverse events were mild and included headache, insomnia, phlebitis, dizziness, ecchymosis, and vomiting.[5] Notably, in MPTP-treated marmosets previously sensitized to L-dopa-induced dyskinesia, Brasofensine effectively reversed motor deficits without inducing these involuntary movements, a significant advantage over L-dopa alone.[3]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent behavioral effects in rodents.

  • Possible Cause: Suboptimal dosage. The therapeutic window for dopamine reuptake inhibitors can be narrow.

    • Troubleshooting Tip: Conduct a dose-response study to determine the optimal dose for the desired behavioral effect (e.g., increased locomotor activity) in your specific rodent strain. Start with a low dose (e.g., 0.1 mg/kg) and escalate to higher doses (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg).

  • Possible Cause: Habituation to the testing environment. Novelty can significantly impact locomotor activity.

    • Troubleshooting Tip: Ensure a consistent habituation period for all animals to the testing chambers before drug administration and behavioral recording.

  • Possible Cause: Stress-induced alterations in dopamine release. Handling and injection stress can confound the effects of the drug.

    • Troubleshooting Tip: Handle animals consistently and gently. Allow for an acclimatization period after injection and before behavioral testing. Consider alternative administration routes like oral gavage with a palatable vehicle to minimize stress.

Issue 2: Lack of efficacy in reversing motor deficits in a Parkinson's disease model.

  • Possible Cause: Insufficient dopamine depletion in the animal model. The efficacy of a dopamine reuptake inhibitor is dependent on the presence of endogenous dopamine.

    • Troubleshooting Tip: Validate the extent of dopaminergic lesion in your model using techniques like tyrosine hydroxylase (TH) immunohistochemistry or HPLC measurement of striatal dopamine levels. A lesion of at least 80% of dopaminergic neurons in the substantia nigra is typically required to observe significant motor deficits.

  • Possible Cause: Inappropriate timing of behavioral assessment relative to the drug's pharmacokinetic profile.

    • Troubleshooting Tip: While specific rodent pharmacokinetic data for Brasofensine is limited, it is known to be rapidly absorbed in rats and monkeys with peak plasma concentrations occurring between 0.5 and 1 hour after oral administration.[1] Conduct behavioral testing within this time frame post-administration.

Issue 3: Difficulty in dissolving this compound for administration.

  • Possible Cause: this compound has limited aqueous solubility.

    • Troubleshooting Tip: For oral administration, consider formulating this compound as a suspension in a vehicle such as 0.5% methylcellulose in sterile water. Sonication can aid in achieving a uniform suspension. For other routes, solubility in vehicles like polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil should be tested, though toxicity of the vehicle at the required concentration must be considered.

Experimental Protocols

General Protocol for Oral Administration of this compound in Rodents

This is a generalized protocol based on standard practices for orally administered dopamine reuptake inhibitors.

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound powder.

    • Prepare a vehicle solution of 0.5% methylcellulose in sterile water.

    • Suspend the this compound in the vehicle to the desired concentration.

    • Use a sonicator to ensure a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for rats and mice).

    • Administer the suspension via oral gavage using an appropriately sized feeding needle.

    • Ensure proper training in gavage technique to minimize stress and risk of injury to the animal.

  • Post-Dosing Monitoring:

    • Observe the animals for any immediate adverse reactions.

    • Proceed with behavioral testing at the predetermined time point based on the drug's expected Tmax.

Locomotor Activity Assessment
  • Apparatus: An open-field arena equipped with automated photobeam tracking or a video tracking system.

  • Procedure:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

    • Habituate each animal to the open-field arena for a set period (e.g., 30-60 minutes) on the day prior to testing.

    • On the testing day, administer this compound or vehicle.

    • Place the animal in the center of the open-field arena at the designated time post-administration.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data in time bins to observe the onset and duration of the drug's effect. Compare the effects of different doses to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Quantitative Data

Table 1: In Vivo Oral Dosages of Brasofensine in a Non-Human Primate Model of Parkinson's Disease

Animal ModelDoses (mg/kg, oral)Observed EffectsReference
MPTP-treated marmoset0.25, 0.5, 1.0, 2.5Dose-dependent increase in locomotor activity and reduction in disability scores.[3]
MPTP-treated, L-dopa-primed marmoset0.25 (co-administered with 2.5 mg/kg L-dopa)Marked increase in locomotor activity, greater than either drug alone, without inducing dyskinesia.[3]

Table 2: Human Pharmacokinetic Parameters of Single Oral Doses of Brasofensine

Dose (mg)Cmax (ng/mL)Tmax (hours)Reference
0.50.354[5]
10.824[5]
22.144[5]
43.274[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Habituation Administration Oral Gavage (Vehicle or Brasofensine) Animal_Acclimation->Administration Drug_Preparation This compound Suspension Preparation Drug_Preparation->Administration Behavioral_Testing Behavioral Assessment (e.g., Locomotor Activity) Administration->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Brain) Behavioral_Testing->Tissue_Collection Data_Analysis Behavioral Data Analysis Behavioral_Testing->Data_Analysis Neurochemical_Analysis Neurochemical/Histological Analysis Tissue_Collection->Neurochemical_Analysis

Caption: A generalized experimental workflow for in vivo studies with this compound.

dopamine_signaling cluster_synapse Synaptic Cleft Presynaptic Presynaptic Dopaminergic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1/D2-like) Dopamine->Dopamine_Receptor Binding Brasofensine Brasofensine Brasofensine->DAT Inhibition Signaling_Cascade Downstream Signaling (e.g., cAMP pathway) Dopamine_Receptor->Signaling_Cascade Activation

Caption: Mechanism of action of Brasofensine at the dopaminergic synapse.

References

Troubleshooting low efficacy of Brasofensine sulfate in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Brasofensine sulfate in in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions.

Issue: Lower-than-expected improvement in motor activity in a Parkinson's Disease (PD) model.

  • Potential Cause 1: Suboptimal Dosage.

    • Solution: The effective dose of Brasofensine can vary between species and even strains. A dose-response study is crucial to determine the optimal dose for your specific model. Phase II trials in humans showed efficacy at a 4 mg dose.[1] However, dosages in animal models may differ. A study in patients with Parkinson's disease investigated single oral doses of 0.5, 1, 2, and 4 mg.[2][3]

  • Potential Cause 2: Inappropriate Vehicle or Route of Administration.

    • Solution: Ensure this compound is fully dissolved in a suitable vehicle. The choice of vehicle can impact drug solubility and bioavailability. Oral administration was used in human clinical trials.[4] The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent and appropriate for the experimental model.

  • Potential Cause 3: Timing of Behavioral Testing.

    • Solution: The onset and duration of Brasofensine's effects should be determined in your model. Peak plasma concentrations in rats and monkeys occur 0.5-1 hour after oral administration, while in humans it's 3-8 hours.[4] Behavioral testing should be conducted within this therapeutic window.

  • Potential Cause 4: Severity of the PD Model.

    • Solution: In severe models of Parkinson's disease, where there is a significant loss of dopaminergic neurons (symptoms may not appear until an 80% reduction), the efficacy of a dopamine reuptake inhibitor like Brasofensine may be limited.[1] Consider using models with a less severe phenotype or evaluate Brasofensine in combination with other therapeutic agents like L-DOPA.[2]

Issue: High variability in results between individual animals.

  • Potential Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure precise and consistent dosing for each animal. For oral gavage, verify proper placement to avoid accidental administration into the lungs. For injections, use a consistent site and technique.

  • Potential Cause 2: Biological Variability.

    • Solution: Age, weight, and sex can all influence drug metabolism and response. Ensure that experimental groups are well-matched for these variables. Genetic differences between animals can also contribute to variability.

  • Potential Cause 3: Environmental Stressors.

    • Solution: Stress can significantly impact dopamine levels and animal behavior. Maintain a consistent and low-stress environment for housing and testing. Factors such as noise, light cycles, and handling should be carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Brasofensine is a dopamine reuptake inhibitor.[5][6] It blocks the dopamine transporter (DAT), a protein responsible for removing dopamine from the synaptic cleft and transporting it back into the presynaptic neuron.[7] This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[5][7]

Q2: What is the known metabolic profile of Brasofensine?

A2: Brasofensine undergoes extensive first-pass metabolism after oral administration in humans, monkeys, and rats.[4] The primary metabolic pathways are O- and N-demethylation and isomerization.[4] The resulting desmethyl metabolites can be further converted to glucuronides.[4] A significant issue reported was the in vivo cis-anti isomerization of the 2α-methyloxime group.[1][8]

Q3: What are some suitable animal models for testing Brasofensine's efficacy in Parkinson's disease?

A3: Neurotoxin-induced models are commonly used to replicate the motor symptoms of Parkinson's disease.[9][10] The 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in mice or non-human primates are well-established.[10] These models induce a loss of dopaminergic neurons, mimicking a key pathological feature of PD.[9]

Q4: What behavioral tests are appropriate for assessing the in vivo efficacy of Brasofensine?

A4: A battery of behavioral tests can be used to assess motor function in rodent models of Parkinson's disease.[11] Commonly used tests include:

  • Rotarod Test: To assess motor coordination and balance.[12][13]

  • Cylinder Test: To measure forelimb akinesia and spontaneous motor activity.[11][12]

  • Open Field Test: To evaluate general locomotor activity and exploration.[12]

  • Apomorphine-Induced Rotation Test: In unilateral 6-OHDA lesioned animals, this test measures the rotational behavior induced by a dopamine agonist, which is indicative of the extent of the lesion and the effect of the treatment.[9][10]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Brasofensine

SpeciesRoute of AdministrationTime to Peak Plasma Concentration (Tmax)Primary Metabolites
HumansOral3 - 8 hours[4]O- and N-demethylated compounds, glucuronides[4]
MonkeysOral0.5 - 1 hour[4]O- and N-demethylated compounds, glucuronides[4]
RatsOral0.5 - 1 hour[4]O- and N-demethylated compounds, glucuronides[4]

Table 2: Human Clinical Trial Dosage Information (Single Oral Dose)

DoseMaximum Concentration (Cmax) (ng/mL)
0.5 mg0.35[2][3]
1 mg0.82[2][3]
2 mg2.14[2][3]
4 mg3.27[2][3]

Experimental Protocols

Protocol 1: 6-OHDA-Induced Unilateral Lesion Model in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Secure the rat in a stereotaxic frame.

    • Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of one hemisphere. The coordinates for the injection site should be determined based on a rat brain atlas.

    • To protect noradrenergic neurons, pre-treat the animals with desipramine (25 mg/kg, i.p.) 30 minutes before the 6-OHDA injection.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Lesion Confirmation: After 2-3 weeks, confirm the extent of the dopaminergic lesion by assessing apomorphine-induced rotational behavior.

Protocol 2: Rotarod Test for Motor Coordination

  • Apparatus: An accelerating rotarod apparatus.

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Training: Train the animals on the rotarod for 2-3 consecutive days prior to the test day. This involves placing the animal on the rotating rod at a low speed and gradually increasing the speed.

  • Testing:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Place the animal on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

Visualizations

Brasofensine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Brasofensine Brasofensine sulfate DAT Dopamine Transporter (DAT) Brasofensine->DAT Inhibition Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_pre Dopamine Dopamine_synapse->DAT Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Signal Postsynaptic Signal Dopamine_receptor->Signal Activation

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start animal_model Induce Parkinson's Model (e.g., 6-OHDA) start->animal_model lesion_confirm Confirm Lesion (Apomorphine Rotation) animal_model->lesion_confirm grouping Randomize into Treatment Groups lesion_confirm->grouping treatment Administer Brasofensine or Vehicle grouping->treatment behavioral Behavioral Testing (e.g., Rotarod, Cylinder Test) treatment->behavioral tissue Tissue Collection & Neurochemical Analysis behavioral->tissue data_analysis Data Analysis & Interpretation tissue->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for Brasofensine.

Caption: Troubleshooting decision tree for low efficacy.

References

Brasofensine Sulfate Technical Support Center: Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of Brasofensine sulfate.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of Brasofensine

Symptom: In vivo microdialysis or tissue homogenate analysis consistently shows a low brain-to-plasma concentration ratio (e.g., < 0.1) for Brasofensine, suggesting poor BBB penetration.

Possible Causes and Troubleshooting Steps:

  • P-glycoprotein (P-gp) Efflux: Brasofensine may be a substrate for efflux transporters like P-gp, which actively pump the compound out of the brain endothelial cells back into the bloodstream.

    • Troubleshooting:

      • In Vitro P-gp Substrate Assay: Conduct a bidirectional transport assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1). A significantly higher basal-to-apical transport compared to apical-to-basal transport would indicate P-gp mediated efflux.

      • In Vivo Co-administration with P-gp Inhibitor: Co-administer Brasofensine with a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) in an animal model. A significant increase in the brain-to-plasma ratio of Brasofensine in the presence of the inhibitor would confirm its role as a P-gp substrate.

  • Poor Physicochemical Properties: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.

    • Troubleshooting:

      • Lipophilicity Assessment: Determine the LogP or LogD of Brasofensine. A low value may indicate poor lipid membrane permeability.

      • Prodrug Approach: Consider designing a more lipophilic prodrug of Brasofensine that can cross the BBB and then be metabolized to the active compound within the central nervous system (CNS).

  • Plasma Protein Binding: High binding of Brasofensine to plasma proteins can reduce the free fraction of the drug available to cross the BBB.

    • Troubleshooting:

      • Equilibrium Dialysis: Perform equilibrium dialysis to determine the fraction of Brasofensine bound to plasma proteins. If the bound fraction is high, this could be a contributing factor.

Issue 2: Inconsistent Results in In Vitro BBB Models

Symptom: High variability in the apparent permeability (Papp) of Brasofensine across in vitro BBB models (e.g., Caco-2, bEnd.3 cells).

Possible Causes and Troubleshooting Steps:

  • Model Integrity: The integrity of the in vitro BBB model may be compromised.

    • Troubleshooting:

      • Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the formation of tight junctions and monolayer integrity.

      • Tracer Permeability: Use a low permeability marker (e.g., Lucifer yellow or a high molecular weight dextran) to validate the barrier function of the cell monolayer.

  • Transporter Expression Levels: The expression levels of efflux transporters can vary between cell passages and culture conditions.

    • Troubleshooting:

      • Standardized Cell Culture Protocols: Maintain consistent cell culture conditions, including passage number, seeding density, and media composition.

      • Transporter Expression Analysis: Periodically perform Western blotting or qPCR to quantify the expression of key transporters like P-gp.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate for P-glycoprotein (P-gp)?

A1: While direct experimental evidence for Brasofensine is limited in publicly available literature, many small molecule dopamine reuptake inhibitors with similar chemical scaffolds are known to be P-gp substrates. It is highly recommended to experimentally verify this using a bidirectional transport assay with a P-gp overexpressing cell line.

Q2: What is a typical brain-to-plasma concentration ratio for a CNS-active drug, and what can be inferred if Brasofensine's ratio is low?

A2: A brain-to-plasma ratio greater than 1 is generally desirable for a CNS-active drug, indicating efficient BBB penetration. A ratio significantly less than 1 suggests that the drug's entry into the brain is restricted. If Brasofensine exhibits a low ratio, it is crucial to investigate the underlying reasons, such as P-gp efflux or unfavorable physicochemical properties.

Q3: How can the CNS penetration of Brasofensine be improved?

A3: Several strategies can be explored:

  • P-gp Inhibition: Co-administration with a P-gp inhibitor can increase brain concentrations, although this may lead to drug-drug interactions.

  • Prodrug Strategy: A more lipophilic prodrug could enhance passive diffusion across the BBB.

  • Nanoparticle Encapsulation: Encapsulating Brasofensine in nanoparticles targeted to BBB transporters (e.g., transferrin receptor) could facilitate receptor-mediated transcytosis.

Q4: What in vitro models are suitable for assessing Brasofensine's BBB permeability?

A4: Commonly used models include:

  • Caco-2 cells: While of intestinal origin, they express P-gp and are often used as a preliminary screen for P-gp substrates.

  • MDCK-MDR1 cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene provide a robust model for studying P-gp-mediated transport.

  • bEnd.3 cells: A mouse brain endothelial cell line that is a widely used in vitro BBB model.

  • Human iPSC-derived brain endothelial cells: These offer a more physiologically relevant human model.

Data Presentation

Table 1: Hypothetical In Vitro Permeability of this compound

ParameterCaco-2MDCK-MDR1
Papp (A-B) (x 10⁻⁶ cm/s) 0.2 ± 0.050.1 ± 0.03
Papp (B-A) (x 10⁻⁶ cm/s) 1.5 ± 0.32.5 ± 0.6
Efflux Ratio (Papp(B-A)/Papp(A-B)) 7.525

This table presents hypothetical data suggesting that Brasofensine is a P-gp substrate, as indicated by the high efflux ratio.

Table 2: Hypothetical In Vivo Brain Penetration of this compound in Rats

Treatment GroupBrain Concentration (ng/g)Plasma Concentration (ng/mL)Brain-to-Plasma Ratio
Brasofensine (1 mg/kg) 15 ± 4200 ± 350.075
Brasofensine (1 mg/kg) + Verapamil (10 mg/kg) 75 ± 15210 ± 400.357

This table illustrates a hypothetical in vivo experiment where co-administration with a P-gp inhibitor significantly increases the brain-to-plasma ratio of Brasofensine.

Experimental Protocols

Protocol 1: In Vitro Bidirectional Transport Assay

Objective: To determine if Brasofensine is a substrate for P-glycoprotein.

Methodology:

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurement.

  • Transport Experiment (Apical to Basal):

    • Add Brasofensine solution to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Transport Experiment (Basal to Apical):

    • Add Brasofensine solution to the basolateral chamber.

    • At specified time points, collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of Brasofensine in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability (Papp) for both directions and the efflux ratio.

Protocol 2: In Vivo Microdialysis for Brain Penetration

Objective: To measure the brain-to-plasma concentration ratio of Brasofensine in an animal model.

Methodology:

  • Animal Preparation: Implant a microdialysis probe into the striatum of an anesthetized rat.

  • Drug Administration: Administer Brasofensine intravenously.

  • Sample Collection:

    • Collect microdialysate samples from the brain at regular intervals.

    • Collect blood samples at corresponding time points.

  • Sample Analysis: Analyze the concentration of Brasofensine in the dialysate and plasma samples by LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio.

Visualizations

Brasofensine_BBB_Penetration cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Brasofensine_Plasma Brasofensine (Free) Brasofensine_Bound Brasofensine (Plasma Protein Bound) Brasofensine_Plasma->Brasofensine_Bound Binding Brasofensine_Brain Brasofensine (in Brain) Brasofensine_Plasma->Brasofensine_Brain Passive Diffusion Brasofensine_Bound->Brasofensine_Plasma Dissociation Pgp P-glycoprotein (P-gp) Pgp->Brasofensine_Plasma Active Efflux Brasofensine_Brain->Pgp Efflux Substrate

Caption: Brasofensine's journey across the blood-brain barrier.

Troubleshooting_Workflow Start Low Brain-to-Plasma Ratio Observed Is_Pgp_Substrate Is Brasofensine a P-gp Substrate? Start->Is_Pgp_Substrate InVitro_Assay Perform Bidirectional Transport Assay Is_Pgp_Substrate->InVitro_Assay Investigate Check_Properties Assess Physicochemical Properties (LogP, etc.) Is_Pgp_Substrate->Check_Properties No InVivo_Inhibitor Co-administer with P-gp Inhibitor InVitro_Assay->InVivo_Inhibitor If efflux confirmed Prodrug Consider Prodrug Strategy Check_Properties->Prodrug If properties are poor Check_Binding Determine Plasma Protein Binding Check_Properties->Check_Binding If properties are optimal High_Binding High Binding Confirmed Check_Binding->High_Binding If binding is high

Caption: Troubleshooting workflow for low BBB penetration.

Signaling_Pathway Brasofensine Brasofensine DAT Dopamine Transporter (DAT) Brasofensine->DAT Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Synaptic_Cleft Synaptic Cleft Dopamine->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates

Caption: Brasofensine's mechanism of action at the synapse.

Technical Support Center: Brasofensine Sulfate Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brasofensine sulfate in animal models. Given that the development of Brasofensine was discontinued, publicly available data on its specific side effect profile in preclinical studies is limited. The following information is based on the known pharmacology of Brasofensine as a dopamine reuptake inhibitor and the common side effects observed with this class of compounds in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended therapeutic use?

A1: this compound is a potent and selective dopamine reuptake inhibitor. It was primarily investigated for the treatment of Parkinson's disease.[1] Its mechanism of action involves blocking the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine in the brain.

Q2: Why was the clinical development of Brasofensine discontinued?

A2: The development of Brasofensine was discontinued for reasons that appear to be related to financial considerations and the need for additional toxicology documentation to meet regulatory requirements, rather than specific, publicly disclosed adverse events.[1]

Q3: What are the expected pharmacological effects of Brasofensine in animal models of Parkinson's disease?

A3: In animal models of Parkinson's disease, such as MPTP-treated primates, Brasofensine has been shown to reverse akinesia (impaired voluntary movement) without inducing dyskinesia (involuntary, erratic movements), a common side effect of other dopaminergic treatments like L-DOPA.[2] It has also been observed to produce a dose-dependent increase in locomotor activity.[2]

Troubleshooting Guides for Side Effect Management

Central Nervous System (CNS) Side Effects

Issue: Animals exhibit hyperactivity, stereotypy (repetitive, purposeless movements), increased gnawing, aggressive behavior, or seizures after this compound administration.

Possible Cause: These are common dose-dependent effects of dopamine reuptake inhibitors due to excessive dopaminergic stimulation in the central nervous system.

Troubleshooting Protocol:

  • Dose Adjustment:

    • Review the current dosage. If the observed effects are severe, consider reducing the dose in subsequent cohorts to a level that maintains efficacy while minimizing adverse CNS effects.

    • Conduct a dose-response study to identify the therapeutic window for your specific animal model and experimental endpoint.

  • Monitoring:

    • Implement a detailed neurobehavioral observation battery, such as a Functional Observational Battery (FOB) or Irwin test, to systematically score the intensity and frequency of CNS-related side effects.[3]

    • Observations should be made at regular intervals, especially during the expected peak plasma concentration of the drug.

  • Environmental Enrichment:

    • Provide adequate environmental enrichment in animal housing to reduce stress and potentially mitigate some behavioral side effects.

  • Pharmacological Intervention (for severe cases):

    • In cases of severe agitation or seizures that compromise animal welfare, consider the use of a short-acting sedative or anticonvulsant. However, be aware that this may interfere with the primary experimental outcomes. Consult with your institution's veterinary staff and IACUC for appropriate interventions.

Cardiovascular Side Effects

Issue: Animals show significant changes in heart rate (tachycardia or bradycardia) or blood pressure (hypertension or hypotension) following dosing.

Possible Cause: Dopaminergic stimulation can have complex effects on the cardiovascular system, mediated by dopamine receptors in the heart and blood vessels.

Troubleshooting Protocol:

  • Cardiovascular Monitoring:

    • For acute studies, monitor heart rate and blood pressure using non-invasive methods (e.g., tail-cuff plethysmography in rodents) or telemetry for continuous monitoring in larger animals.

    • Record baseline cardiovascular parameters before drug administration to allow for accurate assessment of drug-induced changes.

  • Dose Escalation:

    • Employ a dose-escalation design to identify the threshold dose for cardiovascular side effects.[4] Start with a low dose and gradually increase it in different animal groups.

  • Management of Hypotension:

    • If hypotension is observed, ensure animals have adequate hydration.

    • In anesthetized animals, the administration of vasopressors like phenylephrine or a lower dose of dopamine might be considered to manage severe hypotension, though this would likely be a confounding factor in the primary study.[5][6]

  • Management of Hypertension/Tachycardia:

    • These effects are typically managed by reducing the dose. If persistent and severe, the experimental protocol may need to be revised.

Gastrointestinal Side Effects

Issue: Animals exhibit signs of nausea (e.g., pica in rodents), vomiting (in species that can vomit, like dogs), or changes in gastrointestinal motility.

Possible Cause: Dopamine receptors are present in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem, which can mediate nausea and vomiting.

Troubleshooting Protocol:

  • Observation:

    • Closely monitor animals for signs of gastrointestinal distress, such as retching, emesis, diarrhea, or changes in food and water intake and body weight.

  • Dietary Adjustments:

    • Ensure free access to palatable food and water. Softer or wet food may be more appealing if animals are experiencing nausea.

  • Antiemetic Co-administration:

    • For non-rodent species, co-administration of a peripheral dopamine D2 receptor antagonist, such as domperidone, can mitigate nausea and vomiting without affecting the central effects of Brasofensine.[7] Domperidone does not readily cross the blood-brain barrier.

  • Dose Administration:

    • Administering the drug with a small amount of food may help reduce gastrointestinal irritation.

Data Presentation

Table 1: Potential Side Effects of this compound in Animal Models (Qualitative)

System Organ ClassPotential Side EffectAnimal Model(s)SeverityManagement Strategy
Central Nervous System Hyperactivity, Stereotypy, AggressionRodents, Non-human primatesDose-dependentDose reduction, Environmental enrichment
SeizuresRodentsHigh-dose toxicityDose reduction, Anticonvulsant therapy
Cardiovascular Tachycardia/BradycardiaRodents, DogsDose-dependentDose reduction, Cardiovascular monitoring
Hypertension/HypotensionRodents, DogsDose-dependentDose reduction, Hydration, Vasopressor/inotropic support (in anesthetized animals)
Gastrointestinal Nausea, EmesisDogs, Non-human primatesDose-dependentDose reduction, Co-administration with a peripheral antiemetic (e.g., domperidone)
Decreased GI MotilityRodentsDose-dependentMonitoring of food intake and fecal output

Note: This table is based on the expected effects of dopamine reuptake inhibitors. Specific data for this compound is not publicly available.

Experimental Protocols

Protocol 1: Assessment of CNS Side Effects using a Functional Observational Battery (FOB) in Rats

  • Acclimation: Acclimate male and female Sprague-Dawley rats to the testing room and observation arena for at least 30 minutes prior to testing.

  • Baseline Observation: Conduct a baseline FOB assessment on all animals prior to the start of the study to establish normal behavioral parameters.

  • Dosing: Administer this compound or vehicle orally via gavage.

  • Observations: Perform the FOB at the time of expected peak plasma concentration (e.g., 1, 2, and 4 hours post-dose). The FOB should include:

    • Home Cage Observations: Posture, activity level, piloerection.

    • Open Field Observations: Locomotor activity, rearing, stereotyped behaviors (e.g., circling, excessive grooming, gnawing), gait abnormalities.

    • Sensory-Motor Responses: Approach and touch response, tail-pinch response, righting reflex.

    • Physiological Measurements: Body temperature, respiratory rate.

  • Scoring: Use a standardized scoring system to quantify the observed behaviors.

Protocol 2: Monitoring Cardiovascular Parameters in Conscious Dogs

  • Instrumentation: Surgically implant telemetry devices for the continuous measurement of blood pressure, heart rate, and ECG in male and female Beagle dogs. Allow for a post-operative recovery period of at least two weeks.

  • Acclimation: Acclimate the dogs to the study environment and sling restraint (if used for dosing).

  • Baseline Recording: Record at least 24 hours of baseline cardiovascular data before the first dose.

  • Dosing: Administer this compound or vehicle orally in a gelatin capsule.

  • Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.

  • Data Analysis: Analyze changes in heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (e.g., PR, QRS, QT) from baseline.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Analysis acclimation Animal Acclimation baseline Baseline Data Collection (Behavioral, Cardiovascular) acclimation->baseline dosing This compound Administration (Dose Escalation) baseline->dosing monitoring Side Effect Monitoring (CNS, CV, GI) dosing->monitoring data_analysis Data Analysis and Interpretation monitoring->data_analysis reporting Reporting of Adverse Events data_analysis->reporting

Caption: Experimental workflow for assessing this compound side effects.

signaling_pathway cluster_cns CNS Effects cluster_peripheral Peripheral Effects brasofensine Brasofensine Sulfate dat Dopamine Transporter (DAT) brasofensine->dat Inhibits synaptic_dopamine Increased Synaptic Dopamine dat->synaptic_dopamine Leads to d1_receptor D1 Receptors synaptic_dopamine->d1_receptor Activates d2_receptor D2 Receptors synaptic_dopamine->d2_receptor Activates therapeutic Therapeutic Effects (Anti-Parkinsonian) d1_receptor->therapeutic adverse_cns Adverse Effects (Hyperactivity, Stereotypy) d1_receptor->adverse_cns d2_receptor->therapeutic d2_receptor->adverse_cns adverse_cv Cardiovascular Effects d2_receptor->adverse_cv adverse_gi Gastrointestinal Effects d2_receptor->adverse_gi

Caption: Putative signaling pathway for Brasofensine's effects and side effects.

References

Issues with Brasofensine sulfate stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Brasofensine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with aqueous solutions of this compound.

Question: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?

Answer:

This issue is likely due to the low aqueous solubility of Brasofensine. While the sulfate salt form is designed to improve solubility, it can still be challenging to dissolve, especially at higher concentrations.

  • Recommended Actions:

    • Verify Solubility: Brasofensine has very low predicted water solubility (approximately 0.00111 mg/mL). While the sulfate salt improves this, it is crucial not to exceed its solubility limit. Try preparing a more dilute solution.

    • Use a Co-solvent: For stock solutions, it is recommended to use an organic solvent such as DMSO, in which this compound is soluble. You can then perform serial dilutions into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.1% for cell-based assays).

    • Gentle Warming and Agitation: Briefly warming the solution to 37°C and using a vortex or sonicator can aid in dissolution. However, be cautious as excessive heat can promote degradation.

    • pH Adjustment: The pH of the solution can significantly impact the solubility of compounds with basic functional groups like the tropane nitrogen in Brasofensine. While specific data for Brasofensine is limited, tropane alkaloids are generally more soluble in acidic conditions. Adjusting the pH of your aqueous buffer to a slightly acidic range (e.g., pH 4-6) may improve solubility.

Question: I am observing a decrease in the potency or activity of my this compound solution over a short period. What could be the cause?

Answer:

A loss of potency suggests chemical degradation. Brasofensine contains functional groups susceptible to degradation in aqueous environments, primarily the methyloxime group. The two main degradation pathways are isomerization and hydrolysis.

  • Potential Degradation Pathways:

    • E/Z Isomerization: The methyloxime group of Brasofensine can isomerize from the active (E)-isomer to the (Z)-isomer (BMS-205912).[1][2] This was a key reason for the discontinuation of its clinical development.[1][3] This isomerization can occur in vivo and potentially in solution, leading to a mixture of isomers with different biological activities.

    • Hydrolysis: The oxime functional group is susceptible to acid-catalyzed hydrolysis, which would cleave the C=N bond to yield the corresponding aldehyde and methoxyamine.[2] Generally, oximes are more stable to hydrolysis than other imines, but stability is pH-dependent.[1] Studies on other oximes have shown they are most stable in acidic solutions, for instance, between pH 2 and 3 for the oxime HI-6.

    • N-Demethylation: Metabolic studies have shown that N-demethylation is a breakdown pathway for Brasofensine.[1][2] This process is typically enzymatic but can sometimes be initiated by oxidative conditions in solution.

  • Troubleshooting Steps:

    • Control pH: Prepare your aqueous solutions in a buffered system. Based on the general stability of oximes, a slightly acidic buffer (pH 4-6) may be preferable. Avoid highly acidic or alkaline conditions unless required for your experiment.

    • Minimize Storage Time: Prepare fresh aqueous solutions for each experiment. If you must store solutions, do so for the shortest time possible.

    • Control Temperature: Store stock solutions in DMSO at -20°C or -80°C.[4] Aqueous solutions should be kept on ice during experiments and stored at 2-8°C for short-term use (hours to a few days).[5] Avoid repeated freeze-thaw cycles.

    • Protect from Light: Phenyltropane structures can be light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]

Question: How can I confirm the stability of my this compound solution?

Answer:

The most reliable way to assess the stability of your solution is through analytical chemistry techniques.

  • Recommended Method:

    • High-Performance Liquid Chromatography (HPLC): An HPLC method, preferably coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS), is the gold standard for stability studies.[6] You can monitor the peak corresponding to Brasofensine over time. The appearance of new peaks would indicate the formation of degradation products, such as the (Z)-isomer or hydrolysis products. A decrease in the area of the main peak signifies degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[4]

Q2: What is the best solvent for preparing a stock solution?

A2: DMSO is a recommended solvent for preparing stock solutions of this compound.[4]

Q3: Can I store aqueous dilutions of this compound?

A3: It is highly recommended to prepare aqueous dilutions fresh for each experiment. If temporary storage is necessary, keep the solution at 2-8°C and protect it from light for no longer than 24 hours. Long-term storage of aqueous solutions is not advised due to the risk of hydrolysis and isomerization.

Q4: Is this compound sensitive to oxidation?

A4: While the primary reported degradation pathways are isomerization and hydrolysis, the tropane nitrogen could be susceptible to oxidation under harsh conditions. To minimize this risk, consider using de-gassed buffers for solution preparation and storing solutions under an inert atmosphere (e.g., nitrogen or argon), although this is not typically necessary for routine experiments.

Data Presentation

The following tables present hypothetical stability data for this compound in an aqueous buffer. This data is for illustrative purposes to demonstrate how stability can be affected by different conditions, based on the known chemistry of oximes and tropane alkaloids.

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 25°C over 24 Hours

pHInitial Concentration (% of Target)Concentration after 24h (% Remaining)Key Degradation Product Observed
3.099.8%98.5%Minor (Z)-Isomer
5.099.5%97.2%(Z)-Isomer
7.4100.1%91.3%(Z)-Isomer, Aldehyde (Hydrolysis)
9.099.7%82.5%Aldehyde (Hydrolysis), (Z)-Isomer

Table 2: Hypothetical Temperature-Dependent Stability of this compound in Aqueous Buffer (pH 7.4) over 48 Hours

TemperatureInitial Concentration (% of Target)Concentration after 48h (% Remaining)
4°C99.6%96.8%
25°C (Room Temp)99.9%85.1%
37°C100.2%74.6%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: General HPLC Method for Stability Assessment

  • Objective: To monitor the concentration of this compound and detect the formation of degradation products in an aqueous solution over time.

  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase (Isocratic): A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0). The exact ratio should be optimized to achieve good separation (e.g., 40:60 Acetonitrile:Buffer).

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 230 nm (or as optimized for Brasofensine).

  • Procedure: a. Prepare an aqueous solution of this compound at the desired concentration in the buffer to be tested (e.g., 10 µM in PBS, pH 7.4). b. Immediately after preparation (t=0), inject a sample onto the HPLC and record the chromatogram. c. Store the solution under the desired test conditions (e.g., 25°C, protected from light). d. At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject another sample and record the chromatogram. e. Analysis: Compare the peak area of the Brasofensine peak at each time point to the t=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. The percentage of remaining Brasofensine can be calculated as: (Peak Area at time t / Peak Area at t=0) * 100.

Visualizations

brasofensine (E)-Brasofensine (Active Isomer) center_point z_isomer (Z)-Isomer (BMS-205912) aldehyde Tropane Aldehyde n_demethyl N-desmethyl Metabolite center_point->z_isomer Isomerization (in vivo / solution) center_point->aldehyde Hydrolysis (Acid-catalyzed) center_point->n_demethyl N-Demethylation (Metabolic)

Caption: Potential degradation pathways for Brasofensine.

start Prepare Stock Solution (e.g., 10 mM in DMSO) prep_aq Prepare Fresh Aqueous Dilution in Test Buffer (e.g., 10 µM) start->prep_aq t0_sample Time = 0 Sample Inject onto HPLC prep_aq->t0_sample storage Store Solution under Test Conditions (Temp, pH, Light) t0_sample->storage sampling Take Samples at Defined Time Points (e.g., 2, 4, 8, 24h) storage->sampling hplc_analysis Inject Samples onto HPLC sampling->hplc_analysis data_analysis Analyze Data: - Parent Peak Area Decrease - Degradant Peak Formation hplc_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: Experimental workflow for stability assessment.

start Issue: Solution is cloudy or shows poor activity is_stock Is this a stock solution or an aqueous dilution? start->is_stock stock_sol Action: Use DMSO for stock. Aid dissolution with gentle warming/sonication. is_stock->stock_sol Stock aq_dilution Is the aqueous solution newly prepared? is_stock->aq_dilution Aqueous old_solution Cause: Likely degradation. (Isomerization/Hydrolysis) aq_dilution->old_solution No new_solution Cause: Poor solubility. aq_dilution->new_solution Yes fix_old Action: 1. Prepare fresh solution. 2. Use acidic buffer (pH 4-6). 3. Keep cold and dark. old_solution->fix_old fix_new Action: 1. Prepare a more dilute solution. 2. Check buffer pH. 3. Ensure final DMSO % is low. new_solution->fix_new

References

Technical Support Center: Refining Analytical Methods for Brasofensine Sulfate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analysis of Brasofensine and its primary metabolites. Given that the development of Brasofensine was discontinued, publicly available, validated analytical methods are scarce. Therefore, this guide provides a detailed, representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method based on established principles for analogous phenyltropane compounds and their metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Brasofensine?

A1: Brasofensine undergoes extensive first-pass metabolism. The primary metabolic pathways are O-demethylation, N-demethylation, and isomerization. The major circulating metabolites in humans are glucuronide conjugates of the desmethyl metabolites (M1 and M2).[1]

Q2: What are the main challenges in analyzing Brasofensine and its metabolites?

A2: Key challenges include:

  • Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods like LC-MS/MS.[2]

  • Metabolite Stability: Glucuronide conjugates can be susceptible to degradation during sample collection, storage, and preparation. Careful handling and optimized conditions are crucial.[2]

  • Isomeric Forms: Brasofensine can exist as geometric isomers (E/Z forms of the oxime). Chromatographic separation of these isomers may be necessary for accurate quantification.[3]

  • Matrix Effects: Components in biological matrices like plasma or urine can interfere with the ionization of the target analytes in the mass spectrometer, potentially affecting accuracy and precision.

Q3: What are the recommended sample handling and storage conditions?

A3: To ensure the stability of Brasofensine and its metabolites, especially the glucuronide conjugates, the following is recommended:

  • Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Processing: Separate plasma by centrifugation as soon as possible after collection.

  • Storage: Store plasma samples at -70°C or lower until analysis to minimize enzymatic degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Brasofensine and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure 1. Column frit blockage. 2. Particulate matter from sample precipitate. 3. Buffer precipitation in the mobile phase.1. Back-flush the column. If pressure remains high, replace the column. 2. Ensure complete protein precipitation and centrifugation of samples. Use a guard column. 3. Ensure mobile phase components are fully dissolved and miscible. Filter mobile phases.
Poor Peak Shape (Tailing) 1. Secondary interactions with column silanol groups. 2. Column degradation. 3. Incompatible injection solvent.1. Use a high-purity silica column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a mobile phase with a lower pH. 2. Replace the column. 3. Dissolve the sample in a solvent weaker than the initial mobile phase.
Poor Peak Shape (Fronting) 1. Column overload. 2. Poorly packed column bed.1. Dilute the sample. 2. Replace the column.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column equilibration issues.1. Prepare fresh mobile phase daily and ensure adequate mixing. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated between injections, especially with gradient elution.
Low Signal Intensity / Sensitivity 1. Ion suppression from matrix components. 2. Inefficient sample extraction. 3. Suboptimal mass spectrometer settings.1. Improve sample cleanup (e.g., use solid-phase extraction). Adjust chromatography to separate analytes from interfering matrix components. 2. Optimize the protein precipitation and/or solid-phase extraction protocol. 3. Optimize MRM transitions, collision energies, and other MS parameters for each analyte.
Ghost Peaks 1. Carryover from previous injection. 2. Contamination in the mobile phase or LC system.1. Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. 2. Use high-purity solvents and flush the LC system.

Experimental Protocols

Representative LC-MS/MS Method for Quantification of Brasofensine and its Metabolites in Human Plasma

This hypothetical method is based on common practices for the analysis of similar compounds and is intended as a starting point for method development and validation.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Brasofensine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    9.0 95
    9.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Hypothetical MRM Transitions and MS Parameters

The following table presents plausible MRM transitions for Brasofensine and its primary metabolites. These would need to be optimized during method development.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Brasofensine381.1154.12580
Desmethyl-Brasofensine (M1)367.1154.12580
Desmethyl-Brasofensine Glucuronide (M2)543.2367.12090
Internal Standard (IS)Dependent on choiceDependent on choiceOptimizeOptimize
Hypothetical Quantitative Data

This table illustrates the kind of data that would be generated from a validated analytical method. The values are for illustrative purposes only.

Analyte Lower Limit of Quantification (LLOQ) (ng/mL) Linear Range (ng/mL) Precision (%CV at LLOQ) Accuracy (%Bias at LLOQ)
Brasofensine0.10.1 - 100< 15%± 15%
Desmethyl-Brasofensine (M1)0.20.2 - 200< 15%± 15%
Desmethyl-Brasofensine Glucuronide (M2)0.50.5 - 500< 20%± 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection (Triple Quadrupole) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of Brasofensine metabolites.

troubleshooting_logic start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time pressure High Backpressure? start->pressure tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes check_mobile_phase Check Mobile Phase Prep retention_time->check_mobile_phase Yes check_temp Check Column Temperature retention_time->check_temp Yes check_blockage Check for Blockages pressure->check_blockage Yes check_column Check Column / Mobile Phase pH tailing->check_column dilute_sample Dilute Sample fronting->dilute_sample flush_system Flush System / Replace Column check_blockage->flush_system

References

Validation & Comparative

A Comparative Analysis of Brasofensine Sulfate and Levodopa in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Brasofensine sulfate and Levodopa, two therapeutic agents investigated for the treatment of Parkinson's disease (PD). The analysis is based on preclinical data from various PD models, with a focus on efficacy in improving motor symptoms and the propensity to induce dyskinesia. This document summarizes key quantitative findings, details the experimental methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

Levodopa, the metabolic precursor to dopamine, has long been the gold-standard treatment for Parkinson's disease, effectively alleviating motor symptoms. However, its long-term use is often complicated by the development of motor fluctuations and debilitating dyskinesias. This compound, a potent monoamine reuptake inhibitor, has been investigated as an alternative therapeutic strategy. Preclinical studies in primate models of PD suggest that Brasofensine can reverse parkinsonian motor deficits with a significantly lower risk of inducing dyskinesia compared to Levodopa. This guide delves into the experimental evidence supporting these observations.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from a key comparative study in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset model of Parkinson's disease.

Table 1: Effect of Brasofensine and Levodopa on Locomotor Activity

Treatment GroupDose (mg/kg, p.o.)Mean Locomotor Activity (counts/hr)% Increase from Baseline
Vehicle-Data not available-
Brasofensine0.25Specific value not availableDose-dependent increase
Brasofensine0.5Specific value not availableDose-dependent increase
Brasofensine1.0Specific value not availableDose-dependent increase
Brasofensine2.5Specific value not availableDose-dependent increase
LevodopaEquivalent doseData not available-

Note: While the primary study reports a dose-dependent increase in locomotor activity with Brasofensine, specific mean values and standard errors were not available in the accessed literature.[1]

Table 2: Effect of Brasofensine and Levodopa on Parkinsonian Disability Scores

Treatment GroupDose (mg/kg, p.o.)Mean Disability Score% Reduction from Baseline
Vehicle-Data not available-
Brasofensine0.25Specific value not availableDose-dependent reduction
Brasofensine0.5Specific value not availableDose-dependent reduction
Brasofensine1.0Specific value not availableDose-dependent reduction
Brasofensine2.5Specific value not availableDose-dependent reduction
LevodopaEquivalent doseData not available-

Note: The primary study indicates a dose-dependent reduction in disability scores with Brasofensine treatment. Specific quantitative data was not available in the accessed literature.[1]

Table 3: Comparison of Dyskinesia Induction

Treatment GroupDose (mg/kg, p.o.)Dyskinesia SeverityObservations
Brasofensine0.25 - 2.5AbsentNo appearance of dyskinesia or stereotypy.[1]
LevodopaEquivalent doseSevereInduced severe dyskinesia, stereotypy, and hyperkinesis.[1]

Experimental Protocols

MPTP-Induced Parkinson's Disease Model in Common Marmosets

A widely utilized non-human primate model that closely mimics the motor symptoms of Parkinson's disease.

  • Animal Model: Adult male and female common marmosets (Callithrix jacchus).

  • Induction of Parkinsonism: Animals are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) subcutaneously at a dose of 2 mg/kg daily for 5 consecutive days.[2] This regimen leads to the selective destruction of dopaminergic neurons in the substantia nigra, resulting in stable parkinsonian symptoms.

  • Behavioral Assessment: Motor disability and locomotor activity are assessed before and after MPTP treatment to establish a stable parkinsonian state.

Assessment of Locomotor Activity
  • Apparatus: Animals are placed in individual observation cages equipped with a grid of infrared beams.

  • Procedure: Locomotor activity is recorded by counting the number of beam breaks over a specified period, typically for 1 to 2 hours post-drug administration. The data is collected and analyzed using an automated activity monitoring system.

  • Data Analysis: The total number of beam breaks is used as a measure of locomotor activity. Data is typically presented as mean counts per hour ± standard error of the mean (SEM).

Parkinsonian Disability Scoring
  • Procedure: Trained observers, blinded to the treatment, score the animals based on a standardized parkinsonian disability rating scale. The scale typically assesses posture, bradykinesia (slowness of movement), and range of movement.

  • Scoring: A common scale involves scoring each parameter from 0 (normal) to 3 or 4 (severely impaired). The total disability score is the sum of the scores for each parameter.[3]

  • Data Analysis: Disability scores are compared between treatment groups using appropriate statistical tests, such as the Mann-Whitney U test.

Assessment of Levodopa-Induced Dyskinesia
  • Priming: To induce a state susceptible to dyskinesia, MPTP-treated marmosets are chronically treated with Levodopa (e.g., 15 mg/kg, p.o., twice daily) for several weeks until stable dyskinesias are observed.[4]

  • Procedure: Following drug administration (Levodopa or Brasofensine), animals are observed for the presence and severity of dyskinetic movements.

  • Scoring: Dyskinesia is rated using a validated primate dyskinesia scale.[5][6] This scale typically scores the severity of choreiform (jerky, random) and dystonic (sustained, twisting) movements in different body parts (limbs, trunk, and face) on a scale from 0 (absent) to 4 (severe, continuous).

  • Data Analysis: The total dyskinesia score is calculated by summing the scores for each body part. Scores are compared between treatment groups.

Mandatory Visualization

Signaling Pathways

Levodopa_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levodopa Levodopa L_DOPA_transporter L-amino acid transporter Levodopa->L_DOPA_transporter Crosses BBB AADC AADC L_DOPA_transporter->AADC Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 AADC->Dopamine Decarboxylation Dopamine_vesicle Synaptic Vesicle VMAT2->Dopamine_vesicle Packaging Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release DAT Dopamine Transporter (DAT) Dopamine_released->DAT Reuptake D1_receptor D1 Receptor Dopamine_released->D1_receptor Binding Gs_protein Gs D1_receptor->Gs_protein AC Adenylyl Cyclase Gs_protein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Cellular_Response Therapeutic Effect (Motor Control) DARPP32->Cellular_Response

Caption: Levodopa Signaling Pathway in Dopaminergic Neurons.

Brasofensine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Synaptic Vesicle Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release DAT Dopamine Transporter (DAT) Brasofensine Brasofensine Brasofensine->DAT Inhibition Dopamine_released->DAT D1_receptor D1 Receptor Dopamine_released->D1_receptor Increased Binding Gs_protein Gs D1_receptor->Gs_protein AC Adenylyl Cyclase Gs_protein->AC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Cellular_Response Therapeutic Effect (Motor Control) DARPP32->Cellular_Response

Caption: Brasofensine's Mechanism of Action at the Synapse.

Experimental Workflow

Experimental_Workflow cluster_model_creation PD Model Creation cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animal_Selection Select Marmosets MPTP_Admin Administer MPTP (2 mg/kg/day for 5 days) Animal_Selection->MPTP_Admin Parkinsonism_Dev Allow Parkinsonian Symptoms to Develop MPTP_Admin->Parkinsonism_Dev Baseline_Assess Baseline Behavioral Assessment Parkinsonism_Dev->Baseline_Assess Drug_Admin Administer Brasofensine or Levodopa Baseline_Assess->Drug_Admin Locomotor_Activity Assess Locomotor Activity Drug_Admin->Locomotor_Activity Disability_Score Assess Disability Score Drug_Admin->Disability_Score Dyskinesia_Rating Rate Dyskinesia Drug_Admin->Dyskinesia_Rating Data_Collection Collect Behavioral Data Locomotor_Activity->Data_Collection Disability_Score->Data_Collection Dyskinesia_Rating->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Comparison Compare Efficacy and Side Effects Stats_Analysis->Comparison

Caption: Workflow for Comparing Brasofensine and Levodopa in MPTP Marmosets.

Conclusion

The available preclinical evidence, primarily from the MPTP-treated primate model, suggests that this compound offers a promising therapeutic profile for Parkinson's disease. It demonstrates efficacy in reversing motor deficits to a degree comparable with Levodopa but with a significantly lower propensity to induce dyskinesia.[1] This suggests that monoamine reuptake inhibition may be a valuable strategy to provide symptomatic relief while avoiding the long-term motor complications associated with traditional dopamine replacement therapy. Further research, including clinical trials, would be necessary to fully elucidate the therapeutic potential of Brasofensine in human PD patients.

References

Validating Dopamine Transporter Occupancy of Brasofensine Sulfate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo dopamine transporter (DAT) occupancy for Brasofensine sulfate and other prominent dopamine reuptake inhibitors. While direct, quantitative in vivo DAT occupancy data for this compound is not publicly available following the discontinuation of its clinical development, this document outlines the established methodologies used for similar compounds and presents a hypothetical framework for its validation. By comparing the known DAT occupancy of established drugs like Methylphenidate and Tesofensine, we can infer the experimental parameters that would be necessary to characterize Brasofensine's engagement with its target in a preclinical or clinical research setting.

Comparison of Dopamine Transporter Occupancy

The following table summarizes the in vivo dopamine transporter occupancy data for selected dopamine reuptake inhibitors, as determined by Positron Emission Tomography (PET) imaging studies. This data provides a benchmark for the anticipated dose-occupancy relationship for this compound.

CompoundDoseSpeciesImaging LigandBrain RegionDAT Occupancy (%)Reference
Methylphenidate 0.25 mg/kg (oral)Human[¹¹C]cocaineStriatum~50%[1]
0.3 - 0.6 mg/kg (oral)Human[¹¹C]cocaineStriatum>50%[1]
5 mg (oral)Human[¹¹C]cocaineStriatum12% (±4%)[1]
10 mg (oral)Human[¹¹C]cocaineStriatum40% (±12%)[1]
20 mg (oral)Human[¹¹C]cocaineStriatum54% (±5%)[1]
40 mg (oral)Human[¹¹C]cocaineStriatum72% (±3%)[1]
60 mg (oral)Human[¹¹C]cocaineStriatum74% (±2%)[1]
Tesofensine 0.125 - 1 mg (oral, multiple doses)Human[¹¹C]βCIT-FEStriatum18% - 77%[2]
~0.25 mg (oral)Human[¹¹C]βCIT-FEStriatum~40% (50% of Emax)[2]
SEP-225289 8 mg (oral)Human[¹¹C]PE2IDorsal Putamen33% (±11%)[3]
12 mg (oral)Human[¹¹C]PE2IDorsal Putamen44% (±4%)[3]
16 mg (oral)Human[¹¹C]PE2IDorsal Putamen49% (±7%)[3]
Bupropion 5 mg/kgRhesus Monkey[¹¹C]CITStriatum84.5% (initial)[4]
GBR-12909 Not specifiedRhesus Monkey[¹¹C]CITStriatum76.1% (initial)[4]

Signaling Pathway of Dopamine Reuptake Inhibition

The therapeutic and psychoactive effects of dopamine reuptake inhibitors are primarily mediated by their ability to block the dopamine transporter (DAT). This action increases the concentration and prolongs the residence time of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase Vesicle Synaptic Vesicle DA->Vesicle VMAT2 DA_cleft Dopamine Vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake D_receptor Dopamine Receptors (D1, D2, etc.) DA_cleft->D_receptor Binding Signal Postsynaptic Signaling D_receptor->Signal Brasofensine This compound Brasofensine->DAT Inhibition

Dopamine reuptake inhibition by Brasofensine.

Experimental Protocols

In Vivo Dopamine Transporter Occupancy Measurement using PET

Objective: To quantify the percentage of dopamine transporters occupied by a drug (e.g., this compound) at given doses in the living brain.

General Methodology (based on studies of Methylphenidate and Tesofensine):

  • Subject Selection: Healthy human volunteers or appropriate animal models (e.g., non-human primates, rodents) are recruited. For human studies, subjects undergo a thorough medical and psychiatric screening.

  • Radioligand Selection: A specific PET radioligand for the dopamine transporter is chosen. Common examples include [¹¹C]cocaine, [¹¹C]βCIT-FE, and [¹¹C]PE2I. The choice of radioligand depends on factors like its affinity for DAT, kinetics, and selectivity over other monoamine transporters.

  • Baseline PET Scan: Each subject undergoes a baseline PET scan to measure the baseline density of available dopamine transporters (Bmax) before the administration of the study drug.

    • The subject is positioned in the PET scanner, and a transmission scan may be performed for attenuation correction.

    • The selected radioligand is administered intravenously as a bolus or bolus-plus-infusion.

    • Dynamic 3D images of the brain are acquired over a specified period (e.g., 60-90 minutes).

  • Drug Administration: After a sufficient washout period following the baseline scan, the subject is administered a single oral dose of the test compound (e.g., this compound) or placebo.

  • Post-Dosing PET Scan: At a time point corresponding to the anticipated peak plasma concentration of the drug, a second PET scan is performed using the same procedure as the baseline scan.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the reconstructed PET images, typically including the striatum (caudate and putamen), which has a high density of DAT, and a reference region with negligible DAT expression (e.g., cerebellum).

    • Time-activity curves are generated for each ROI.

    • The binding potential (BP_ND) is calculated for the baseline and post-dosing scans. BP_ND is an index of the density of available receptors.

  • Occupancy Calculation: The percentage of DAT occupancy is calculated using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline] x 100

cluster_workflow PET Experimental Workflow for DAT Occupancy start Subject Selection baseline_scan Baseline PET Scan (IV Radioligand) start->baseline_scan drug_admin Oral Administration of Brasofensine or Placebo baseline_scan->drug_admin post_scan Post-Dosing PET Scan (IV Radioligand) drug_admin->post_scan analysis Image Analysis (ROI definition, BP_ND calculation) post_scan->analysis calculation DAT Occupancy Calculation analysis->calculation end Results calculation->end

Workflow for PET-based DAT occupancy studies.
Hypothetical Protocol for this compound

Given that Brasofensine was developed for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, a relevant preclinical model would be the 6-hydroxydopamine (6-OHDA)-lesioned rat or the MPTP-lesioned non-human primate.

Animal Model: Male Sprague-Dawley rats with unilateral 6-OHDA lesions in the medial forebrain bundle.

PET Imaging:

  • Radioligand: [¹¹C]PE2I, due to its high affinity and selectivity for DAT.

  • Scanner: A small animal PET/CT scanner.

  • Procedure:

    • Anesthetize the rats with isoflurane.

    • Perform a baseline [¹¹C]PE2I PET scan.

    • Administer this compound orally at a range of doses.

    • Conduct a second [¹¹C]PE2I PET scan at the time of peak plasma concentration of Brasofensine.

    • Analyze striatal DAT occupancy as described above.

Logical Relationship for Dose-Occupancy Modeling

The relationship between the administered dose of a drug and the resulting receptor occupancy typically follows a sigmoidal Emax model. This relationship is crucial for determining the dose required to achieve a therapeutic level of target engagement.

cluster_logic Dose-Occupancy Relationship Dose Brasofensine Dose (e.g., mg/kg) Plasma_Conc Plasma Concentration (e.g., ng/mL) Dose->Plasma_Conc Pharmacokinetics Brain_Conc Brain Concentration Plasma_Conc->Brain_Conc Blood-Brain Barrier Penetration DAT_Occ DAT Occupancy (%) Brain_Conc->DAT_Occ Binding Affinity (Ki) Efficacy Therapeutic Efficacy DAT_Occ->Efficacy Pharmacodynamics

Logical flow from drug dose to therapeutic effect.

References

A Comparative Analysis of the Neuroprotective Efficacy of Brasofensine Sulfate and Tesofensine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of two monoamine reuptake inhibitors, brasofensine sulfate and tesofensine. While both compounds have been investigated for their potential in treating neurodegenerative disorders, their primary mechanisms of action and the extent of supporting experimental data differ significantly.

Brasofensine, primarily a dopamine reuptake inhibitor, has shown promise in preclinical models of Parkinson's disease by alleviating motor deficits. Tesofensine, a triple monoamine reuptake inhibitor of serotonin, norepinephrine, and dopamine, was initially explored for Alzheimer's and Parkinson's diseases and has demonstrated neuroprotective effects through the modulation of neurotrophic factors and hippocampal neurogenesis. This guide synthesizes the available experimental data to facilitate a direct comparison of their neuroprotective efficacy.

At a Glance: Brasofensine vs. Tesofensine

FeatureThis compoundTesofensine
Primary Mechanism Dopamine Reuptake InhibitorSerotonin-Norepinephrine-Dopamine Reuptake Inhibitor
Initial Therapeutic Target Parkinson's DiseaseAlzheimer's & Parkinson's Disease (later obesity)
Key Preclinical Findings Reversal of akinesia in a primate model of Parkinson's disease.Increased Brain-Derived Neurotrophic Factor (BDNF), enhanced hippocampal neurogenesis, and some evidence for cognitive improvement in Alzheimer's models.
Clinical Evidence Limited to safety, tolerability, and pharmacokinetics in Parkinson's patients; no significant motor improvement observed in the cited study.Early-phase trials in Alzheimer's disease showed some dose-dependent cognitive improvement; development for neuroprotection was not pursued.

Preclinical Neuroprotective Efficacy

Brasofensine in a Parkinson's Disease Model

A key study investigated the effects of brasofensine in a primate model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Oral administration of brasofensine resulted in a dose-dependent improvement in motor function.

Experimental Protocol: MPTP-Treated Marmoset Study

  • Animal Model: Common marmosets treated with MPTP to induce parkinsonian symptoms.

  • Drug Administration: Oral administration of brasofensine at doses of 0.25, 0.5, 1.0, or 2.5 mg/kg.

  • Assessment: Locomotor activity was measured, and disability scores were assigned to evaluate the severity of parkinsonian symptoms.

  • Key Findings: Brasofensine produced a significant, long-lasting, and dose-dependent increase in locomotor activity and a reduction in disability scores[1]. The lowest effective dose of 0.25 mg/kg, when co-administered with a sub-threshold dose of L-dopa, produced a marked increase in locomotor activity, greater than either drug alone[1]. In L-dopa primed marmosets, brasofensine reversed akinesia without inducing dyskinesia[1].

Table 1: Effect of Brasofensine on Locomotor Activity in MPTP-Treated Marmosets

TreatmentDose (mg/kg)Change in Locomotor ActivityReduction in Disability Score
Brasofensine0.25Dose-dependent increaseDose-dependent reduction
Brasofensine0.5Dose-dependent increaseDose-dependent reduction
Brasofensine1.0Dose-dependent increaseDose-dependent reduction
Brasofensine2.5Dose-dependent increaseDose-dependent reduction

Note: Specific quantitative values for the change in locomotor activity and disability scores were not provided in the abstract.

Tesofensine's Neurotrophic and Neurogenic Effects

Tesofensine's neuroprotective potential has been linked to its ability to increase levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth, and to promote the birth of new neurons in the hippocampus (adult hippocampal neurogenesis).

Experimental Protocol: Study of Tesofensine on Hippocampal Gene Expression and Neurogenesis in Rats

  • Animal Model: Male Wistar rats.

  • Drug Administration: Sub-chronic (5 days) and chronic (14 days) administration of tesofensine.

  • Assessment: The expression of BDNF and activity-regulated cytoskeleton protein (Arc) mRNA in the hippocampus was measured using in situ hybridization. Cell proliferation and neurogenesis were assessed by immunohistochemistry for Ki-67 and NeuroD.

  • Key Findings: Chronic, but not sub-chronic, treatment with tesofensine significantly increased BDNF mRNA in the CA3 region of the hippocampus by 35% and Arc mRNA in the CA1 region by 65%. Furthermore, chronic treatment led to an increase in the number of Ki-67- and NeuroD-positive cells, indicating enhanced cell proliferation and neurogenesis[2].

Table 2: Effect of Chronic Tesofensine Treatment on Hippocampal Markers in Rats

MarkerBrain RegionPercentage Increase vs. Control
BDNF mRNACA3 of Hippocampus35%
Arc mRNACA1 of Hippocampus65%
Ki-67-positive cellsHippocampusIncreased
NeuroD-positive cellsHippocampusIncreased

Note: Specific quantitative values for the increase in Ki-67 and NeuroD-positive cells were not provided in the abstract.

Clinical Insights into Neuroprotection

Brasofensine in Parkinson's Disease Patients

A clinical study evaluated the safety, tolerability, and pharmacokinetics of brasofensine in patients with moderate Parkinson's disease who were also receiving levodopa/carbidopa treatment.

Experimental Protocol: Crossover Study in Parkinson's Disease Patients

  • Participants: 8 male patients with moderate Parkinson's disease (Hoehn-Yahr stage II-IV).

  • Study Design: A 4-period crossover, dose-escalation study.

  • Drug Administration: Single oral doses of brasofensine (0.5, 1, 2, or 4 mg) co-administered with the patient's usual dose of levodopa/carbidopa.

  • Assessment: Safety, tolerability, and pharmacokinetic parameters were measured. Motor performance was assessed using the Unified Parkinson's Disease Rating Scale (UPDRS) motor subscale.

  • Key Findings: Brasofensine was found to be safe and well-tolerated at doses up to 4 mg. However, no change in patient disability was observed on the UPDRS motor performance subscale at any dose level[3].

Table 3: Pharmacokinetic Parameters of Brasofensine in Parkinson's Disease Patients

Dose (mg)Cmax (ng/mL)Tmax (hours)
0.50.354
10.824
22.144
43.274
Tesofensine in Alzheimer's Disease Patients

Early clinical trials with tesofensine in patients with Alzheimer's disease provided some preliminary evidence of cognitive improvement, although the development for this indication was not pursued.

Experimental Protocol: Phase IIa Study in Alzheimer's Disease Patients

  • Participants: Patients with mild Alzheimer's disease.

  • Drug Administration: Tesofensine administered at various doses (0.125, 0.25, 0.5, and 1 mg) for 28 days.

  • Assessment: Cognitive function was evaluated using the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).

  • Key Findings: Tesofensine treatment led to improvements in ADAS-cog scores, with the most significant improvement observed at the 0.5 mg dose[4]. However, a subsequent larger phase IIb trial did not confirm these findings, reportedly due to a high placebo effect[4].

Table 4: Dopamine Transporter (DAT) Occupancy by Tesofensine in Humans (PET Study)

Dose (mg)Mean Striatal DAT Occupancy
0.12518%
0.25~40% (estimated to achieve 50% of max)
0.5Not specified
1.077%

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of brasofensine and tesofensine are rooted in their modulation of monoamine neurotransmitter systems, which in turn influence downstream signaling pathways crucial for neuronal survival and plasticity.

Brasofensine and the Dopaminergic Pathway

As a dopamine reuptake inhibitor, brasofensine increases the synaptic concentration of dopamine. This enhanced dopaminergic signaling is thought to be the primary mechanism for its symptomatic relief in Parkinson's disease models. The neuroprotective effects of dopamine agonism may involve the activation of pro-survival pathways and the modulation of genes involved in antioxidant defense.

Brasofensine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding Neuroprotective_pathways Neuroprotective Signaling Pathways (e.g., Akt, ERK) Dopamine_receptor->Neuroprotective_pathways Activation Brasofensine Brasofensine Brasofensine->DAT Inhibition

Mechanism of action for Brasofensine.
Tesofensine and Neurotrophic Signaling

Tesofensine's inhibition of serotonin, norepinephrine, and dopamine reuptake leads to a broad increase in these neurotransmitters. This is believed to trigger downstream signaling cascades that upregulate the expression of neurotrophic factors like BDNF. BDNF then binds to its receptor, TrkB, activating pro-survival and pro-plasticity pathways such as the PI3K/Akt and MAPK/ERK pathways.

Tesofensine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_vesicles Monoamine Vesicles (5-HT, NE, DA) Monoamines 5-HT, NE, DA Monoamine_vesicles->Monoamines Release Transporters SERT, NET, DAT Monoamines->Transporters Reuptake Monoamine_receptors Monoamine Receptors Monoamines->Monoamine_receptors Binding CREB CREB Monoamine_receptors->CREB Activation BDNF_expression BDNF Gene Expression CREB->BDNF_expression Upregulation BDNF BDNF BDNF_expression->BDNF Translation TrkB TrkB Receptor BDNF->TrkB Binding Survival_pathways Pro-survival & Plasticity Pathways (PI3K/Akt, MAPK/ERK) TrkB->Survival_pathways Activation Tesofensine Tesofensine Tesofensine->Transporters Inhibition

Neurotrophic signaling pathway activated by Tesofensine.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the preclinical studies cited in this guide.

Brasofensine_Workflow cluster_model Parkinson's Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Behavioral and Clinical Assessment Marmosets Common Marmosets MPTP MPTP Administration Marmosets->MPTP Treatment_groups Oral Brasofensine (0.25, 0.5, 1.0, 2.5 mg/kg) or Vehicle MPTP->Treatment_groups Locomotor_activity Locomotor Activity Measurement Treatment_groups->Locomotor_activity Disability_scoring Disability Scoring Treatment_groups->Disability_scoring

Workflow for Brasofensine efficacy testing in a primate model.

Tesofensine_Workflow cluster_treatment Treatment Phase cluster_analysis Post-mortem Brain Tissue Analysis Rats Male Wistar Rats Tesofensine_admin Tesofensine Administration (Sub-chronic or Chronic) Rats->Tesofensine_admin Hippocampal_dissection Hippocampal Dissection Tesofensine_admin->Hippocampal_dissection In_situ_hybridization In Situ Hybridization (BDNF & Arc mRNA) Hippocampal_dissection->In_situ_hybridization Immunohistochemistry Immunohistochemistry (Ki-67 & NeuroD) Hippocampal_dissection->Immunohistochemistry

Workflow for assessing Tesofensine's neurogenic effects in rats.

Conclusion

Both brasofensine and tesofensine exhibit neuroprotective potential through their modulation of monoamine systems, albeit via different selectivity profiles. The preclinical evidence for brasofensine is primarily centered on symptomatic improvement in a Parkinson's disease model, with limited data on its direct neuroprotective effects on neuronal survival. In contrast, tesofensine has demonstrated effects on key neurotrophic and neurogenic pathways, and early clinical data suggested potential cognitive benefits in Alzheimer's disease.

However, a direct comparison of their neuroprotective efficacy is challenging due to the lack of head-to-head studies and the different stages and focuses of their clinical development. For researchers and drug development professionals, the choice between pursuing a dopamine-selective versus a broad-spectrum monoamine reuptake inhibitor for neuroprotection will depend on the specific pathology being targeted and the desired therapeutic outcome. Further research is warranted to fully elucidate the neuroprotective mechanisms of both compounds and to obtain more extensive quantitative data on their efficacy in relevant models of neurodegenerative diseases.

References

A Head-to-Head Comparison of Brasofensine Sulfate and Cocaine on the Dopamine Transporter (DAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Brasofensine sulfate and cocaine, focusing on their interactions with the dopamine transporter (DAT). Both compounds are potent dopamine reuptake inhibitors, but their distinct pharmacological profiles lead to different physiological and behavioral outcomes. This document synthesizes available in vitro and in vivo data to facilitate a direct comparison.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and functional potencies of Brasofensine and cocaine at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as their in vivo effects on locomotor activity.

Table 1: In Vitro Monoamine Transporter Inhibition
CompoundTransporterIC50 (nM)Species & Preparation
Brasofensine DAT 4.2 Rat Brain Synaptosomes
SERT 17 Rat Brain Synaptosomes
NET 2.9 Rat Brain Synaptosomes
Cocaine DAT ~250 - 510 [1]Human DAT (HEK293, COS-7 cells)
SERT ~310 - 740 [2]Human/Rat Transporters
NET ~470 - 480 [2]Human/Rat Transporters

Note: IC50 values represent the concentration of the drug that inhibits 50% of transporter activity. Lower values indicate greater potency. Data for Brasofensine and Cocaine are from separate studies and different experimental preparations, which should be considered when making direct comparisons.

Table 2: In Vivo Effects on Locomotor Activity
CompoundDose RangeSpeciesModelEffect
Brasofensine 0.25 - 2.5 mg/kg (oral)Common MarmosetMPTP-TreatedDose-dependent increase in locomotor activity.
Cocaine 4 - 24 mg/kg (i.p.)Mouse (C57BL/6J)StandardDose-dependent increase in locomotor activity[1].

Note: The in vivo data presented are from different species and experimental models (a primate model of Parkinson's disease for Brasofensine versus a standard rodent model for cocaine), which limits direct comparison of potency.

Mechanism of Action at the Dopamine Transporter

Both Brasofensine and cocaine are competitive inhibitors of the dopamine transporter. They bind to the DAT on the presynaptic neuron, blocking the reuptake of dopamine from the synaptic cleft. This action increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine (DA) Dopamine (DA) Vesicle Vesicle DA_synapse Dopamine Vesicle->DA_synapse Exocytosis DA DA DA->Vesicle VMAT2 DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Brasofensine Brasofensine Brasofensine->DAT Inhibition Cocaine Cocaine Cocaine->DAT Inhibition cluster_0 Binding Assay Workflow cluster_1 Uptake Assay Workflow A1 Prepare Brain Membranes A2 Incubate with Radioligand & Test Compound A1->A2 A3 Filter to Separate Bound/Free Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate Ki A4->A5 B1 Prepare Synaptosomes B2 Pre-incubate with Test Compound B1->B2 B3 Add Radiolabeled Neurotransmitter B2->B3 B4 Incubate at 37°C B3->B4 B5 Filter & Wash B4->B5 B6 Quantify Radioactivity B5->B6 B7 Calculate IC50 B6->B7

References

Cross-Validation of Analytical Methods for Brasofensine Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical analytical methods for the quantification of Brasofensine sulfate, a monoamine reuptake inhibitor. The information presented here is intended to serve as a practical template for the development, validation, and cross-validation of analytical methods for this compound and structurally related compounds. The experimental data and protocols are representative of typical performance for the described methods.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that a given analytical method is suitable for its intended purpose and that different analytical methods produce comparable and reliable results. This is particularly important when transferring methods between laboratories, comparing a new method to an existing one, or when multiple methods are used for the same analysis.

This guide will compare two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS).

Comparative Analysis of Analytical Methods

Two hypothetical HPLC methods were developed for the analysis of this compound. Method A utilizes UV detection, a widely available and robust technique. Method B employs mass spectrometry for detection, offering higher sensitivity and selectivity.

Data Presentation

The performance of each method was evaluated based on key validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] A summary of the hypothetical validation data is presented in the tables below.

Table 1: Comparison of Method Performance Parameters

ParameterMethod A: HPLC-UVMethod B: HPLC-MS/MSAcceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range 1 - 100 µg/mL0.1 - 50 ng/mLDefined by linearity
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Precision (%RSD)
- Repeatability< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 2.5%≤ 3%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Specificity No interference from placeboNo interference from placeboNo interfering peaks at the retention time of the analyte
Robustness RobustRobustNo significant impact on results from minor variations in method parameters

Table 2: Cross-Validation Results

Sample IDMethod A (µg/mL)Method B (ng/mL)% Difference
Sample 15.251800.38%
Sample 210.1100500.50%
Sample 324.824900-0.40%
Sample 449.549700-0.40%
Sample 598.999100-0.20%

Experimental Protocols

Detailed methodologies for the two hypothetical analytical methods and the cross-validation procedure are provided below.

Method A: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm. Phenyltropane compounds typically exhibit UV absorbance in the 220-280 nm range.[4][5]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a 50:50 mixture of acetonitrile and water. Calibration standards are prepared by serial dilution of the stock solution.

  • Sample Preparation: The sample containing this compound is dissolved in the same diluent as the standards and filtered through a 0.45 µm filter before injection.

Method B: HPLC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Formic acid is a common mobile phase modifier for LC-MS analysis of amine-containing compounds.[6]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for Brasofensine are monitored. For a related phenyltropane, troparil, the protonated parent ion was detected, followed by characteristic fragmentation.[7]

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: Similar to Method A, but with concentrations adjusted for the higher sensitivity of the MS detector.

Cross-Validation Protocol
  • Analyst Training: Ensure analysts are proficient in performing both Method A and Method B.

  • Sample Selection: A minimum of five independent samples of this compound with concentrations spanning the analytical range of both methods are prepared.

  • Analysis: Each sample is analyzed in triplicate using both Method A and Method B on the same day by the same analyst.

  • Data Evaluation: The results obtained from both methods are compared. The percentage difference between the mean results of the two methods for each sample is calculated using the following formula:

    % Difference = [ ( | ResultMethod A - ResultMethod B | ) / ( ( ResultMethod A + ResultMethod B ) / 2 ) ] * 100

  • Acceptance Criteria: The percentage difference for each sample should not exceed a predefined limit, typically ±5.0%.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process for analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_objective Define Objective (e.g., Method Transfer, New Method Comparison) select_methods Select Methods for Comparison (Method A and Method B) define_objective->select_methods define_acceptance_criteria Define Acceptance Criteria (% Difference <= 5.0%) select_methods->define_acceptance_criteria prepare_samples Prepare a Minimum of 5 Samples (Spanning the Analytical Range) define_acceptance_criteria->prepare_samples analyze_method_a Analyze Samples by Method A (n=3) prepare_samples->analyze_method_a analyze_method_b Analyze Samples by Method B (n=3) prepare_samples->analyze_method_b calculate_difference Calculate % Difference Between Method A and Method B Results analyze_method_a->calculate_difference analyze_method_b->calculate_difference compare_to_criteria Compare Results to Acceptance Criteria calculate_difference->compare_to_criteria decision Methods are Equivalent? compare_to_criteria->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies and Re-evaluate decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

This guide has presented a hypothetical yet representative comparison of two common analytical methods for the quantification of this compound. The provided data tables, detailed experimental protocols, and the cross-validation workflow diagram offer a comprehensive framework for researchers and scientists in the pharmaceutical industry. Adherence to a rigorous cross-validation plan is essential to ensure the generation of consistent, reliable, and accurate analytical data throughout the drug development lifecycle.

References

Development of Brasofensine Halted, Precluding Long-Term Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a dopamine transporter (DAT) inhibitor.[1] It was under investigation for the potential treatment of Parkinson's disease.[2][3] However, the clinical development of brasofensine was discontinued, and therefore, no long-term efficacy data from extensive clinical trials is available.[2][3] Phase I and II clinical trials were conducted, but the development was halted in November 2001.[2] One of the reasons cited for the discontinuation was in vivo isomerization of the molecule.[1] A short-term study in early Parkinson's disease patients showed an initial improvement in motor symptoms, but this effect was not sustained and disappeared after 14 days.[4]

Due to the discontinuation of its development, a direct comparison of the long-term efficacy of brasofensine sulfate with other DAT inhibitors based on comprehensive clinical data is not possible. This guide, therefore, summarizes the available preclinical and early-stage clinical findings for brasofensine and provides a comparative overview of other selected DAT inhibitors based on available scientific literature.

Mechanism of Action of Dopamine Transporter Inhibitors

Dopamine transporter (DAT) inhibitors are a class of drugs that block the dopamine transporter, a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[5] By inhibiting this reuptake process, these agents increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is the basis for their therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease.[6]

DAT_Inhibitor_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds DAT_Inhibitor DAT Inhibitor (e.g., Brasofensine) DAT_Inhibitor->DAT Blocks

Mechanism of action of Dopamine Transporter (DAT) inhibitors.

Comparative Overview of Brasofensine and Other DAT Inhibitors

While long-term efficacy data for brasofensine is absent, a comparison can be made based on available preclinical and early clinical data for brasofensine and other DAT inhibitors such as cocaine, methylphenidate, and bupropion.

CompoundBinding Affinity (Ki) for hDAT (nM)Potency (IC50) for DA Uptake Inhibition (nM)Key Findings from Studies
Brasofensine Not explicitly found in search resultsNot explicitly found in search resultsPhase I/II trials were completed, but development was discontinued.[2] A short-term positive effect on motor symptoms in early Parkinson's disease was not sustained beyond 14 days.[4]
Cocaine ~390 - 640[5]510[5]Blocks DAT, NET, and SERT at similar concentrations.[7]
Methylphenidate ~390[5]~100-300[5]Potent inhibitor of DAT and NET, but a much weaker inhibitor of SERT.[7]
Bupropion 5230[5]~500-1000[5]Has shown some efficacy in improving symptoms of Parkinson's disease and is sometimes used to treat depression in these patients.[4]
Diclofensine 16.851 (SERT), 15.7 (NET)A triple monoamine reuptake inhibitor that was effective as an antidepressant in human trials but was not commercially developed.[8]

Experimental Protocols

Brasofensine Phase I/II Clinical Trial Methodology (General Description)
  • Study Design: A common design is a randomized, double-blind, placebo-controlled, dose-escalation study. A crossover design may also be used, where each patient receives both the investigational drug and a placebo at different times.[9]

  • Participants: Patients with a diagnosis of Parkinson's disease, often within a specific range of disease severity as measured by scales like the Hoehn and Yahr scale.[9]

  • Intervention: Participants receive single or multiple ascending oral doses of the investigational drug (e.g., brasofensine at 0.5, 1, 2, or 4 mg) or a placebo.[9] In some studies, the investigational drug is co-administered with standard Parkinson's disease medications like levodopa/carbidopa.[9]

  • Assessments:

    • Safety and Tolerability: Monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[9]

    • Pharmacokinetics: Blood samples are collected at various time points to determine pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[9]

    • Pharmacodynamics/Efficacy: Efficacy is assessed using standardized rating scales for Parkinson's disease, such as the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor subscale.[9]

In Vitro Binding Affinity and Uptake Inhibition Assays

The binding affinity (Ki) and functional potency (IC50) of DAT inhibitors are determined using in vitro assays.

  • Objective: To quantify the ability of a compound to bind to the dopamine transporter and to inhibit the reuptake of dopamine.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are genetically engineered to express the human dopamine transporter (hDAT).[5]

    • Binding Assay (for Ki):

      • Cell membranes containing hDAT are incubated with a radiolabeled ligand that is known to bind to the DAT (e.g., [³H]WIN 35,428).

      • Increasing concentrations of the test compound (e.g., brasofensine, cocaine) are added to compete with the radioligand for binding to the DAT.

      • The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

      • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

    • Uptake Inhibition Assay (for IC50):

      • The hDAT-expressing cells are incubated with radiolabeled dopamine ([³H]dopamine).

      • Increasing concentrations of the test compound are added to the incubation medium.

      • The amount of radioactivity taken up by the cells is measured.

      • The IC50 value is the concentration of the test compound that inhibits 50% of the dopamine uptake.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_clinical Clinical Trials (e.g., Phase I/II) Cell_Culture Cell Culture (hDAT expressing cells) Binding_Assay Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Uptake_Assay Uptake Inhibition Assay (Determine IC50) Cell_Culture->Uptake_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Patient_Recruitment Patient Recruitment (Parkinson's Disease) Randomization Randomization (Drug vs. Placebo) Patient_Recruitment->Randomization Dose_Escalation Dose Escalation Randomization->Dose_Escalation Assessments Assessments (Safety, PK, Efficacy) Dose_Escalation->Assessments Assessments->Data_Analysis

General experimental workflow for evaluating DAT inhibitors.

Conclusion

The development of brasofensine was terminated before long-term efficacy could be established. Early clinical data suggested a lack of sustained effect on motor symptoms in Parkinson's disease. While a direct comparison of long-term efficacy is not feasible, the available preclinical and early clinical data for brasofensine can be contextualized by comparing its profile with that of other DAT inhibitors. The therapeutic potential of DAT inhibitors in Parkinson's disease continues to be an area of research, with a focus on achieving sustained symptomatic relief without significant side effects. Future studies on novel DAT inhibitors will be necessary to fully elucidate their long-term efficacy and safety in the management of Parkinson's disease.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Brasofensine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical and clinical activity of Brasofensine sulfate, a dopamine reuptake inhibitor previously under development for Parkinson's disease. Due to the discontinuation of its development, publicly available in vitro quantitative data such as binding affinity (Ki) and half-maximal inhibitory concentration (IC50) for the dopamine transporter (DAT) are limited. This guide, therefore, focuses on the available in vivo data for Brasofensine and compares it with established dopamine reuptake inhibitors, methylphenidate and bupropion, for which comprehensive data is accessible.

Mechanism of Action: Dopamine Reuptake Inhibition

Brasofensine, like other dopamine reuptake inhibitors, exerts its effects by blocking the dopamine transporter (DAT). This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates the dopaminergic signal. By inhibiting this reuptake, Brasofensine increases the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine (extracellular) Dopamine (extracellular) Dopamine Vesicle->Dopamine (extracellular) Release Dopamine (intracellular) Dopamine (intracellular) DAT Dopamine Transporter (DAT) DAT->Dopamine (intracellular) Dopamine (extracellular)->DAT Reuptake Dopamine Receptors Dopamine Receptors Dopamine (extracellular)->Dopamine Receptors Binding Brasofensine Brasofensine Brasofensine->DAT Inhibition

Figure 1: Mechanism of action of Brasofensine. By inhibiting the dopamine transporter (DAT), Brasofensine increases the concentration of dopamine in the synaptic cleft.

In Vitro Activity Comparison

CompoundBinding Affinity (Ki) for hDAT (nM)Potency (IC50) for DA Uptake Inhibition (nM)
This compound Data not availableData not available
Methylphenidate ~138~46
Bupropion ~526~1400

Note: The absence of specific in vitro quantitative data for Brasofensine is a significant limitation in a direct potency comparison with other dopamine reuptake inhibitors.

In Vivo Activity Comparison

In vivo studies provide valuable insights into the functional consequences of dopamine reuptake inhibition.

Preclinical Data: MPTP-Treated Marmoset Model of Parkinson's Disease

A study in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmosets, a model for Parkinson's disease, demonstrated the in vivo efficacy of Brasofensine.

CompoundDose (mg/kg, oral)Effect on Locomotor ActivityEffect on Disability Scores
This compound 0.25, 0.5, 1.0, 2.5Dose-dependent increaseDose-dependent reduction
Methylphenidate Not directly compared in the same study--
Bupropion Not directly compared in the same study--

Notably, in L-dopa-primed MPTP-treated marmosets, Brasofensine reversed akinesia without inducing dyskinesia, a common side effect of L-dopa treatment[1].

Clinical Data: Parkinson's Disease Patients

A clinical study in patients with moderate Parkinson's disease investigated the pharmacokinetics of single oral doses of Brasofensine.

Dose (mg)Cmax (ng/mL)Tmax (hours)
0.5 0.354
1 0.824
2 2.144
4 3.274

Exposure to Brasofensine (AUC) increased more than proportionally with the dose. In this single-dose study, no significant change in patient disability was observed[2].

Experimental Protocols

In Vitro: Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity (Ki) of a compound for the dopamine transporter.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection Cell membranes with DAT Cell membranes with DAT Incubate together Incubate together Cell membranes with DAT->Incubate together Radioligand ([3H]WIN 35,428) Radioligand ([3H]WIN 35,428) Radioligand ([3H]WIN 35,428)->Incubate together Test Compound (e.g., Brasofensine) Test Compound (e.g., Brasofensine) Test Compound (e.g., Brasofensine)->Incubate together Filtration to separate bound and free radioligand Filtration to separate bound and free radioligand Incubate together->Filtration to separate bound and free radioligand Scintillation counting to measure radioactivity Scintillation counting to measure radioactivity Filtration to separate bound and free radioligand->Scintillation counting to measure radioactivity

Figure 2: Workflow for a dopamine transporter binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine transporter (hDAT) are prepared from cultured cells or brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The incubation mixture is rapidly filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro: Dopamine Uptake Assay

This assay measures the functional potency (IC50) of a compound to inhibit dopamine uptake into cells.

Methodology:

  • Cell Culture: Cells stably expressing hDAT are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate uptake.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Detection: The amount of radioactivity taken up by the cells is measured.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of dopamine uptake, is calculated.

In Vivo: Microdialysis in an Animal Model

This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

cluster_procedure Microdialysis Procedure Implant microdialysis probe in brain region of interest (e.g., striatum) Implant microdialysis probe in brain region of interest (e.g., striatum) Perfuse probe with artificial cerebrospinal fluid (aCSF) Perfuse probe with artificial cerebrospinal fluid (aCSF) Implant microdialysis probe in brain region of interest (e.g., striatum)->Perfuse probe with artificial cerebrospinal fluid (aCSF) Collect dialysate samples containing extracellular fluid Collect dialysate samples containing extracellular fluid Perfuse probe with artificial cerebrospinal fluid (aCSF)->Collect dialysate samples containing extracellular fluid Analyze dopamine concentration in dialysate (e.g., via HPLC) Analyze dopamine concentration in dialysate (e.g., via HPLC) Collect dialysate samples containing extracellular fluid->Analyze dopamine concentration in dialysate (e.g., via HPLC)

Figure 3: Workflow for in vivo microdialysis.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum) of an anesthetized animal. The animal is allowed to recover.

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

  • Sampling: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).

  • Drug Administration: The test compound is administered systemically (e.g., orally or via injection).

  • Analysis: The collected dialysate samples are analyzed, typically using high-performance liquid chromatography (HPLC), to determine the concentration of dopamine over time.

Conclusion

This compound demonstrated promising in vivo activity in a preclinical model of Parkinson's disease by effectively increasing locomotor activity and reducing disability without inducing dyskinesia. Clinical pharmacokinetic data in Parkinson's disease patients established its dose-dependent exposure. However, a comprehensive in vitro and in vivo correlation is hampered by the lack of publicly available quantitative in vitro data on its binding affinity and functional potency at the dopamine transporter. Further research and data release would be necessary for a complete and objective comparison with other dopamine reuptake inhibitors like methylphenidate and bupropion. The provided experimental protocols offer a framework for conducting such comparative studies.

References

Comparative Pharmacokinetics of Brasofensine Sulfate Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of Brasofensine sulfate in rats, monkeys, and humans reveals significant interspecies differences. This guide synthesizes key pharmacokinetic data, outlines experimental methodologies, and provides a visual representation of a typical pharmacokinetic workflow to inform preclinical and clinical research.

Brasofensine, a potent dopamine reuptake inhibitor, has been investigated for its therapeutic potential in neurological disorders. Understanding its pharmacokinetic profile across different species is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. This guide provides a comparative overview of the pharmacokinetics of this compound in rats, monkeys, and humans.

Quantitative Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters of Brasofensine following intravenous (IV) and oral (P.O.) administration in rats, monkeys, and humans is presented in the table below. The data highlights notable differences in absorption, bioavailability, and elimination across the species.

ParameterRatMonkeyHuman
Oral Dose 4 mg/kg12 mg0.5 mg
IV Dose 1.5 mg/kg4 mg-
Tmax (h) 0.5 - 10.5 - 14
Cmax (ng/mL) 16 ± 23.0 ± 0.70.35
AUC (ng·h/mL) 35 ± 64.8 ± 0.9-
Terminal Elimination Half-life (h) ~2~4~24
Absolute Bioavailability (%) 70.8-
Total Body Clearance (mL/min/kg) 19932-
Steady-State Volume of Distribution (L/kg) 2446-
Primary Route of Excretion Feces (~80%)Urine (~70%)Urine (~86-90%)

Data for rats and monkeys are from a study by Zhu et al. (2008). Human data is from a clinical trial and the Zhu et al. study. Cmax and AUC for rats and monkeys after oral administration were also reported in the Zhu et al. study.

Key Observations:

  • Absorption: Brasofensine is rapidly absorbed in rats and monkeys, with peak plasma concentrations (Tmax) reached within 0.5 to 1 hour.[1][2] In contrast, absorption is significantly slower in humans, with Tmax ranging from 3 to 8 hours.[1][2] A clinical study in Parkinson's disease patients showed a consistent Tmax of 4 hours across doses of 0.5, 1, 2, and 4 mg.[1]

  • Bioavailability: The oral bioavailability of Brasofensine is low in both rats (7%) and monkeys (0.8%), suggesting extensive first-pass metabolism in these species.[1][2]

  • Elimination: The plasma terminal elimination half-life of Brasofensine is considerably longer in humans (~24 hours) compared to rats (~2 hours) and monkeys (~4 hours).[1][2]

  • Excretion: The primary route of excretion for Brasofensine and its metabolites differs significantly between species. In humans and monkeys, the majority of the administered dose is excreted in the urine (approximately 86-90% and 70%, respectively).[1][2] Conversely, in rats, fecal excretion is the predominant route, accounting for up to 80% of the dose.[1]

  • Dose Proportionality in Humans: In a human clinical trial, exposure to Brasofensine, as measured by the area under the curve (AUC), increased at a rate greater than proportional to the dose for single oral doses ranging from 0.5 to 4 mg.[1]

Metabolism

Brasofensine undergoes extensive first-pass metabolism following oral administration in rats, monkeys, and humans.[1][2] The primary metabolic pathways are O- and N-demethylation, as well as isomerization. The resulting desmethyl metabolites are further conjugated to form glucuronides. These glucuronide conjugates of demethyl brasofensine (M1 and M2) are the major circulating metabolites in humans and are also present in the plasma of rats and monkeys.[1]

Experimental Protocols

The pharmacokinetic studies of Brasofensine involved the administration of ¹⁴C-labeled compounds to rats, monkeys, and humans. While specific details from the primary literature are summarized here, a general methodology for such studies is outlined below.

Animal Studies (Rat and Monkey)

  • Subjects: Male Sprague-Dawley rats and male cynomolgus monkeys are commonly used in preclinical pharmacokinetic studies.

  • Housing and Acclimatization: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimate to the facility for a period before the study.

  • Dose Administration:

    • Oral (P.O.): this compound, dissolved in a suitable vehicle (e.g., water or a specific buffer), is administered via oral gavage.

    • Intravenous (I.V.): A solution of this compound is administered as a bolus injection into a suitable vein (e.g., tail vein in rats, cephalic or saphenous vein in monkeys).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. In rats, this is often done via a cannulated jugular vein to allow for serial sampling from the same animal. In monkeys, blood is typically drawn from a peripheral vein.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of Brasofensine and its metabolites are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Human Studies

  • Study Design: Human pharmacokinetic studies are typically conducted as single-center, open-label, dose-escalation studies in healthy volunteers or patient populations.

  • Dose Administration: this compound is administered orally as a solution or solid dosage form.

  • Blood and Urine Collection: Blood samples are collected at specified time points to determine plasma concentrations. Urine is collected over defined intervals to assess the extent of renal excretion.

  • Bioanalysis: Plasma and urine samples are analyzed using a validated LC-MS/MS method.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.

Pharmacokinetic_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Gavage Administration Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Time Points Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Concentration Data

Typical workflow for a preclinical oral pharmacokinetic study.

The logical flow of a preclinical pharmacokinetic study begins with the preparation of the animals and the drug formulation. Following dose administration, biological samples are collected at various time points and processed for analysis. The resulting concentration data is then used to calculate key pharmacokinetic parameters.

Signaling_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Tissues Tissues Systemic_Circulation->Tissues Kidney Kidney Systemic_Circulation->Kidney Tissues->Systemic_Circulation Liver->Systemic_Circulation Bioavailability Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Metabolites->Systemic_Circulation Urine Urine Kidney->Urine Feces Feces Bile->Feces

ADME pathway of orally administered Brasofensine.

Following oral administration, Brasofensine is absorbed from the gastrointestinal tract and undergoes significant first-pass metabolism in the liver. The parent drug and its metabolites then enter systemic circulation, distribute to tissues, and are eventually eliminated from the body primarily through the kidneys (urine) or liver (bile and feces), with the dominant pathway varying by species.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Brasofensine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Brasofensine sulfate is a potent compound intended for research use only and is not for human or veterinary use.[1] Due to its psychoactive and neurotoxic potential, appropriate personal protective equipment (PPE) and handling procedures are critical to prevent exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize the risk of accidental exposure through inhalation, dermal contact, or ingestion.

PPE CategoryRecommended EquipmentRationale
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and particulate filter (N95 or higher)To prevent inhalation of airborne particles or aerosols.
Hand Protection Double-gloving with nitrile or neoprene glovesProvides a robust barrier against dermal absorption. Change gloves frequently, especially if contamination is suspected.
Eye Protection Chemical splash goggles and a face shieldProtects eyes and face from splashes of solutions or accidental generation of dust.
Body Protection Disposable, impervious lab coat or gownPrevents contamination of personal clothing and skin. Should be changed immediately if contaminated.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.
Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous materials.

Control MeasureSpecificationPurpose
Ventilation Certified chemical fume hood or a Class II Biological Safety CabinetTo contain the compound and prevent the release of aerosols or dust into the laboratory environment.
Containment Use of a glove box for handling larger quantities or for procedures with a high risk of aerosolizationProvides a physical barrier between the operator and the hazardous material.
Designated Area Clearly demarcated and restricted area for handling this compoundLimits the potential for cross-contamination and accidental exposure of other personnel.

Step-by-Step Handling and Disposal Plan

A clear and methodical approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow: From Receipt to Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_equip Gather and Inspect Equipment prep_area->prep_equip handle_weigh Weigh Compound in Fume Hood prep_equip->handle_weigh handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Surfaces and Equipment handle_experiment->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe dispose_waste Segregate and Label Waste cleanup_ppe->dispose_waste dispose_container Store in Sealed, Labeled Container dispose_waste->dispose_container dispose_pickup Arrange for Hazardous Waste Pickup dispose_container->dispose_pickup

Figure 1. Step-by-step workflow for the safe handling and disposal of this compound.
Detailed Protocols

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Prepare Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Gather Equipment: Assemble all necessary glassware, spatulas, and other equipment. Inspect for any damage.

2. Handling:

  • Weighing: Conduct all weighing operations within the fume hood. Use a dedicated, clean weighing vessel.

  • Solution Preparation: Prepare all solutions within the fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • Experimentation: Keep all containers with this compound sealed when not in immediate use.

3. Decontamination and Cleanup:

  • Surfaces and Equipment: Decontaminate all surfaces and non-disposable equipment that came into contact with the compound. A suitable decontamination solution (e.g., a solution of a strong oxidizing agent followed by a thorough rinse) should be used, with compatibility checks performed beforehand.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of all disposable PPE as hazardous waste.

4. Disposal Plan:

  • Segregation: All waste contaminated with this compound, including disposable PPE, bench paper, and excess material, must be segregated as hazardous chemical waste.

  • Labeling and Storage: Collect waste in a dedicated, sealed, and clearly labeled container. The label should include "Hazardous Waste," the chemical name "this compound," and any other required institutional information. Store the waste container in a designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash. For non-flush list medicines, the FDA recommends mixing them with an unappealing substance like dirt or cat litter before placing them in a sealed bag for trash disposal, but for potent research chemicals, professional hazardous waste disposal is the appropriate route.

Logical Relationships in Safety Management

A robust safety plan involves understanding the interplay between hazard identification, control measures, and emergency preparedness.

cluster_hazard Hazard Identification cluster_controls Control Measures cluster_emergency Emergency Procedures hazard_id This compound (Potent, Neurotoxic, Psychoactive) eng_controls Engineering Controls (Fume Hood, Glove Box) hazard_id->eng_controls Mitigated by admin_controls Administrative Controls (SOPs, Training, Designated Area) hazard_id->admin_controls Managed by ppe Personal Protective Equipment (Gloves, Respirator, Goggles) hazard_id->ppe Protected by spill Spill Response eng_controls->spill exposure Exposure Response (First Aid, Medical Attention) admin_controls->exposure fire Fire Response ppe->fire

Figure 2. Logical relationship between hazard identification, control measures, and emergency procedures for this compound.

By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly handle this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety protocols and EHS office for guidance tailored to your laboratory's requirements.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.